2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2/c6-5(7,8)4-9-3(1-10)2-11-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAMCEWZUZIDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-47-3 | |
| Record name | 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group imparts unique electronic properties and metabolic stability, while the oxazole core is a prevalent scaffold in numerous biologically active compounds. The C4-carbaldehyde functionality serves as a versatile handle for further molecular elaboration. This document details two potential synthetic strategies, grounded in established organic chemistry principles, and provides in-depth explanations of the underlying reaction mechanisms, experimental considerations, and potential challenges. The proposed routes leverage modern synthetic methodologies, including the Robinson-Gabriel synthesis and direct C-H functionalization, to afford the target molecule.
Introduction: The Significance of Fluorinated Oxazoles in Drug Discovery
The 1,3-oxazole ring is a key structural motif found in a wide array of natural products and pharmaceutical agents, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The strong electron-withdrawing nature of the CF3 group can significantly modulate the physicochemical properties of the parent molecule. Consequently, 2-(trifluoromethyl)-1,3-oxazoles are highly sought-after scaffolds for the development of novel therapeutics. The 4-carbaldehyde functionality provides a reactive site for the construction of more complex molecular architectures through reactions such as Wittig olefination, reductive amination, and condensation reactions.
This guide will explore two primary synthetic approaches to 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde, providing a robust framework for its laboratory-scale preparation.
Proposed Synthetic Strategies
Two main retrosynthetic pathways are proposed, starting from readily available precursors.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde.
Strategy A: Robinson-Gabriel Annulation followed by C-H Formylation
This approach focuses on the initial construction of the 2-(trifluoromethyl)oxazole core, followed by the introduction of the aldehyde functionality at the C4 position.
Step 1: Synthesis of 2-(Trifluoromethyl)-1,3-oxazole via Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles from α-acylamino ketones.[3] In this adaptation, an α-(trifluoroacetyl)amino ketone serves as the key precursor.
Diagram 2: Synthesis of 2-(Trifluoromethyl)-1,3-oxazole
Caption: Robinson-Gabriel synthesis of the 2-(trifluoromethyl)oxazole core.
Mechanistic Insight: The synthesis commences with the N-acylation of an α-amino ketone with trifluoroacetic anhydride (TFAA) to yield the corresponding α-(trifluoroacetyl)amino ketone. This intermediate then undergoes intramolecular cyclodehydration, catalyzed by a strong dehydrating agent such as phosphorus pentoxide or sulfuric acid, to furnish the 2-(trifluoromethyl)oxazole ring.[3][4] The use of TFAA for the cyclization step itself has also been reported, offering a milder alternative.[2][5][6]
| Parameter | Condition | Rationale/Reference |
| Starting Material | Aminoacetone hydrochloride | Commercially available and provides a simple oxazole product. |
| Acylating Agent | Trifluoroacetic anhydride (TFAA) | Directly introduces the trifluoromethylacyl group. |
| Cyclodehydration Agent | Phosphorus pentoxide (P2O5) or conc. H2SO4 | Classic conditions for Robinson-Gabriel synthesis.[3] |
| Solvent | Dichloromethane (for acylation), neat or high-boiling solvent for cyclization | Standard solvents for these transformations. |
| Temperature | 0 °C to room temp (acylation), elevated temp (cyclization) | Controlled conditions for acylation and thermal conditions for cyclization. |
Step 2: Formylation of 2-(Trifluoromethyl)-1,3-oxazole
The introduction of a formyl group onto the oxazole ring can be achieved through electrophilic substitution. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles.
Diagram 3: Vilsmeier-Haack Formylation
Caption: Formylation of the oxazole ring via the Vilsmeier-Haack reaction.
Mechanistic Insight: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This electrophile attacks the electron-rich oxazole ring. The trifluoromethyl group at C2 is strongly electron-withdrawing, which will deactivate the ring towards electrophilic attack. However, the nitrogen atom at position 3 directs substitution to the C4 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
| Parameter | Condition | Rationale/Reference |
| Formylating Agent | Vilsmeier reagent (POCl3/DMF) | Standard for formylation of heterocycles.[7] |
| Solvent | DMF (as reagent and solvent) | Standard for this reaction. |
| Temperature | 0 °C to elevated temperatures | Reaction may require heating due to the deactivating CF3 group. |
| Workup | Aqueous sodium acetate or bicarbonate | To hydrolyze the intermediate and neutralize the acid. |
Strategy B: Synthesis from a C4-Functionalized Precursor
This alternative strategy involves the construction of the oxazole ring with a precursor to the aldehyde group already in place at the C4 position. An ethyl carboxylate group is an excellent choice as it can be readily reduced to the corresponding aldehyde.
Step 1: Synthesis of Ethyl 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylate
This step again utilizes the Robinson-Gabriel cyclization, but with a more functionalized starting material.
Mechanistic Insight: The synthesis begins with the N-acylation of ethyl 3-amino-2-oxobutanoate with trifluoroacetic anhydride. The resulting N-acylamido-β-ketoester undergoes intramolecular cyclodehydration to form the oxazole ring directly bearing the ethyl carboxylate at the C4 position.
Step 2: Reduction of the Ester to the Aldehyde
The selective reduction of the ethyl ester to the aldehyde can be achieved using a variety of modern reducing agents.
Mechanistic Insight: Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for the partial reduction of esters to aldehydes. The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol.
| Parameter | Condition | Rationale/Reference |
| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | Selective for the partial reduction of esters to aldehydes. |
| Solvent | Anhydrous toluene or dichloromethane | Aprotic solvents are required for this reaction. |
| Temperature | -78 °C | Low temperature is crucial to prevent over-reduction. |
| Workup | Methanol quench followed by aqueous workup (e.g., Rochelle's salt) | To destroy excess DIBAL-H and facilitate product isolation. |
Experimental Protocols (Hypothetical)
Protocol for Strategy A
Step 1: 2-(Trifluoromethyl)-5-methyl-1,3-oxazole
-
To a stirred suspension of aminoacetone hydrochloride (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq).
-
Slowly add trifluoroacetic anhydride (1.1 eq) and allow the mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-(trifluoroacetyl)amino acetone.
-
To the crude intermediate, add phosphorus pentoxide (1.5 eq) and heat the mixture to 150 °C for 2 hours.
-
Cool the mixture and carefully quench with ice-water. Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the title compound.
Step 2: 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde
-
To a flask containing anhydrous DMF (5.0 eq) at 0 °C, slowly add phosphorus oxychloride (1.5 eq).
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add 2-(trifluoromethyl)-5-methyl-1,3-oxazole (1.0 eq) and heat the reaction to 80 °C for 12 hours.
-
Cool the reaction to room temperature and pour onto crushed ice.
-
Add a saturated solution of sodium acetate and stir until the hydrolysis is complete.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the final product.
Conclusion
The synthesis of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde presents a challenging yet achievable goal for synthetic chemists. The two strategies outlined in this guide, leveraging the Robinson-Gabriel synthesis and subsequent functionalization or the construction of a pre-functionalized oxazole, offer viable pathways to this valuable building block. The choice of strategy will depend on the availability of starting materials and the specific requirements of the research program. Careful optimization of reaction conditions, particularly for the formylation and reduction steps, will be critical for achieving high yields and purity. The successful synthesis of this compound will undoubtedly facilitate the development of novel, fluorinated oxazole-based compounds with potential applications in drug discovery and materials science.
References
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
- Pulici, M., Quartieri, F., & Felder, E. R. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 70(9), 3565-3579.
- Wu, M.-H., Chen, Y.-L., & Hsieh, M.-C. (2011). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry, 76(23), 9877-9884.
- Wipf, P., & Miller, C. P. (1993). A New Synthesis of Oxazoles and Thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
- Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 75(12), 4135-45.
- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
-
Pulici, M., Quartieri, F., & Felder, E. R. (2005). Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. PubMed. [Link]
-
Pulici, M., Quartieri, F., & Felder, E. R. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Publications. [Link]
- BenchChem. (2025). Synthesis of Oxazole-4-carboximidamide: An Application Note and Detailed Protocol. BenchChem.
- Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
- van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
- Cornforth, J. W. (1957). The Synthesis of Oxazoles from α-Acylamino-ketones. The Chemistry of Penicillin.
- Gamba-Sanchez, D. (n.d.). Study of formylation reactions with 1,3-dithiane-based agents. ACS Fall 2023.
- Patel, H. P., & Patel, V. R. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 4(6), 48-54.
Sources
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- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijcps.org [ijcps.org]
Structure Elucidation of Novel Trifluoromethyl Oxazoles
The following technical guide is structured to serve as an authoritative resource for the structural elucidation of trifluoromethyl (
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists
Executive Summary: The Fluorine Imperative
In modern drug discovery, the trifluoromethyl (
Distinguishing these regioisomers is non-trivial due to the electronic perturbations caused by the fluorine atoms. This guide outlines a self-validating, multi-modal workflow to unambiguously assign the regiochemistry of novel trifluoromethyl oxazoles.
The Synthetic Context & Regioisomer Challenge
Understanding the origin of the isomerism is the first step in elucidation.
-
Pathway A (Robinson-Gabriel): Cyclization of
-acylamino ketones using TFAA often favors the 5-substituted-2-trifluoromethyl oxazole, but steric bulk can shift the mechanism to favor the 4-isomer. -
Pathway B (Cornforth/Dewar): Rearrangements during synthesis can lead to unexpected substitution patterns.
The primary challenge is differentiating between the 2-
Analytical Workflow: The "Triangulation" Strategy
To ensure scientific integrity, we employ a triangulation strategy: Mass Spectrometry (Fragmentation)
Phase 1: Mass Spectrometry (MS) Screening
While high-resolution MS (HRMS) confirms the molecular formula, the fragmentation pattern (MS/MS) provides structural clues. Oxazoles typically undergo Retro-Diels-Alder (RDA) cleavage.
-
Diagnostic Fragmentation:
-
Loss of
( ): Characteristic of the oxazole ring system. -
Loss of
: Cleavage of the C2–N3 and C4–C5 bonds. -
Specific: Look for the tropylium-like ion if an aromatic ring is present, or the loss of
( ). -
Differentiation: The abundance of the
fragment often differs between 2- and 5-substituted isomers due to the stability of the acylium ion formed during RDA.
-
Phase 2: 1D NMR Spectroscopy – The Fingerprint
Carbon-13 (
Table 1: Diagnostic NMR Parameters for
Oxazoles
| Parameter | 2- | 4- | 5- | Causality/Notes |
| Sensitive to electronic environment; overlaps possible. | ||||
| ~148–155 ppm (q, ~270 Hz) | ~130–140 ppm (q, ~270 Hz) | ~135–145 ppm (q, ~270 Hz) | C2 is deshielded by N and O, shifting it downfield. | |
| C2 (q, ~40-45 Hz) | C4 (q, ~30-35 Hz) | C5 (q, ~35-40 Hz) | The "Ortho" carbon is the ring carbon attached to | |
| C4/C5 (q, < 5 Hz) | C5 (q, ~5-10 Hz) | C4 (q, ~5-10 Hz) | Coupling through the heteroatom (O or N) attenuates |
Key Protocol Insight: The C2 carbon in a 2-substituted oxazole is typically the most deshielded carbon in the ring (
Phase 3: Advanced 2D NMR – The Spatial Confirmation
When 1D data is ambiguous (e.g., in fully substituted oxazoles), 2D Heteronuclear correlation is required.
- HMBC: Establish the carbon skeleton.
-
HMBC: Direct observation of long-range coupling.
-
2-
: Fluorine correlates strongly to C2. Weak/No correlation to C4/C5. -
4-
: Fluorine correlates to C4 (strong) and C5 (medium). -
5-
: Fluorine correlates to C5 (strong) and C4 (medium).
-
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy):
-
This is the "spatial ruler." If the
group shows a strong NOE cross-peak to a proton on a phenyl ring at position 5, it confirms the is at position 4 (adjacent). If the is at position 2, it is spatially isolated from substituents at 4 and 5 (unless the substituents are very bulky).
-
Visualization: Elucidation Logic & Fragmentation
The following diagrams illustrate the decision-making process and the physical fragmentation pathways.
Diagram 1: Regioisomer Determination Decision Tree
Caption: Logic flow for distinguishing oxazole regioisomers using
Diagram 2: Mass Spectrometry Fragmentation Pathway (RDA)
Caption: Primary fragmentation pathways for oxazoles: Retro-Diels-Alder (RDA) cleavage yielding nitrile/acyl fragments and CO loss.
Experimental Protocol: Characterization of "Compound X"
Scenario: You have isolated a white solid from the reaction of a benzamide derivative with bromotrifluoroacetone.
Step-by-Step Methodology:
-
Sample Prep: Dissolve ~10 mg of sample in
. Use a high-quality NMR tube to minimize shimming errors, which can obscure small long-range couplings. -
Acquisition (
): Acquire a proton-decoupled spectrum with sufficient scans (min. 512) to resolve low-intensity quaternary carbons.-
Setting: Set relaxation delay (
) to 2-3 seconds to ensure relaxation of quaternary carbons.
-
-
Analysis:
-
Locate the
quartet at 115–125 ppm ( Hz).[1] -
Scan the aromatic/heteroaromatic region (120–160 ppm).
-
Decision: If you observe a quartet at
148.9 ppm with Hz, assign this as C2 . This confirms the 2-substituted oxazole structure (as seen in literature analogs [1]).
-
-
Verification (
): Run a non-decoupled spectrum. A singlet indicates no neighboring protons (e.g., fully substituted). A doublet ( Hz) indicates long-range coupling to a ring proton (H4 or H5).
References
-
Luo, B., & Weng, Z. (2018). Elemental tellurium mediated synthesis of 2-(trifluoromethyl)oxazoles using trifluoroacetic anhydride as reagent. Chemical Communications. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. [Link]
-
Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of 2-Substituted Oxazoles and Thiazoles. Angewandte Chemie International Edition. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] [Link]
-
Wang, J., et al. (2010). Regioselective Synthesis of 5-Trifluoromethyl Oxazoles. Organic Letters. [Link]
Sources
Strategic Synthesis and Medicinal Utility of Trifluoromethylated Heterocycles
[1][2][3]
The Fluorine Effect in Drug Design
In modern medicinal chemistry, the strategic incorporation of a trifluoromethyl (
Key Physicochemical Impacts:
-
Lipophilicity (
): The high electronegativity of fluorine reduces the polarizability of the molecule, enhancing membrane permeability. -
Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing a C-H bond with C-F or a methyl group with
dramatically extends half-life ( ). -
Bioisosterism: The
group is often considered a bioisostere of the isopropyl group or the methyl group, but with inverted electronic properties (strong electron-withdrawing vs. electron-donating).
Strategic Classifications of Synthesis
The synthesis of trifluoromethylated heterocycles generally falls into two paradigms: Building Block Approaches (cyclization using fluorinated precursors) and Direct Trifluoromethylation (late-stage functionalization). While building blocks offer predictability, direct functionalization allows for the rapid diversification of complex drug leads.
Reagent Selection Guide
The choice of reagent dictates the mechanistic pathway (Radical, Electrophilic, or Nucleophilic).
| Reagent Class | Common Name | Chemical Structure | Reactive Species | Primary Mechanism |
| Nucleophilic | Ruppert-Prakash | Nucleophilic addition to carbonyls/imines; requires activation (e.g., | ||
| Radical/Nucleophilic | Langlois Reagent | Oxidative radical functionalization of electron-rich heterocycles. | ||
| Electrophilic | Togni Reagent I/II | Hypervalent Iodine | Electrophilic attack or radical transfer; highly reactive toward nucleophiles. | |
| Electrophilic | Umemoto Reagent | Sulfonium Salt | Electrophilic trifluoromethylation of enolates/arenes.[1] |
Radical C-H Trifluoromethylation (Innate Functionalization)
The most transformative advance in recent years is innate C-H trifluoromethylation . This approach utilizes the inherent electronic bias of a heterocycle to direct the incoming trifluoromethyl radical (
Mechanism: Langlois Reagent
The Langlois reagent (
Mechanistic Pathway:
-
Oxidation: The sulfinate is oxidized to a sulfonyl radical.
-
Desulfonylation: Spontaneous extrusion of
generates the electrophilic radical. -
Addition: The
radical adds to the electron-rich position of the heterocycle (Minisci-type reaction). -
Re-aromatization: Oxidation of the radical intermediate and loss of a proton restores aromaticity.
Figure 1: Radical mechanism for the innate C-H trifluoromethylation of heterocycles using Langlois reagent.
Photoredox Catalysis
Photoredox catalysis allows for milder generation of
Workflow:
The photocatalyst is excited by visible light (
Figure 2: General photoredox catalytic cycle for trifluoromethylation.
Detailed Experimental Protocols
Protocol A: Metal-Free C-H Trifluoromethylation of Indoles
Source: Adapted from Sharma et al. and Baran et al.[2] (Innate C-H Functionalization). Target: C2-Trifluoromethylation of Indoles.
Reagents:
-
Substrate: Indole (1.0 equiv)
-
Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)
-
Oxidant: Potassium Persulfate (
, 2.0 equiv) or TBHP (70% aq, 3.0 equiv) -
Solvent: DMSO/Water (3:[3]1) or Acetonitrile/Water
Step-by-Step Methodology:
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the Indole substrate (0.5 mmol), Langlois Reagent (1.5 mmol), and
(1.0 mmol). -
Solvation: Add 3 mL of DMSO and 1 mL of distilled water.
-
Reaction: Seal the vial and stir vigorously at room temperature (25 °C) for 12–24 hours. Note: If using TBHP, slight heating to 40–50 °C may be required for optimal conversion.
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated
(2 x 10 mL) and brine (10 mL). -
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Togni Reagent Mediated Trifluoromethylation
Target: Functionalization of electron-rich heterocycles (e.g., Pyrroles, Thiophenes).
Methodology:
-
Setup: Charge a flame-dried flask with Togni Reagent II (1.2 equiv) and the heterocycle (1.0 equiv).
-
Catalysis: Add Copper(I) Acetate (CuOAc, 5-10 mol%) if activating via Lewis acid catalysis, though Togni reagent can often react uncatalyzed with highly activated substrates.
-
Solvent: Add Methanol or Acetonitrile (0.1 M concentration).
-
Reaction: Stir at room temperature for 4-8 hours.
-
Workup: Filter through a celite pad to remove iodine byproducts, concentrate, and purify.
Case Studies in Drug Development
Case Study 1: Trifluridine (Viroptic)[4]
-
Structure: Trifluoromethylated pyrimidine nucleoside.
-
Mechanism of Action: Antiviral.[1] The
group at the C5 position of the uracil base mimics the methyl group of thymidine. However, the electron-withdrawing nature inhibits thymidylate synthase, blocking DNA replication in the virus. -
Synthesis Insight: Originally synthesized via multi-step building block methods, modern approaches utilize direct radical trifluoromethylation of uracil derivatives using Langlois-type chemistry for greater efficiency.
Case Study 2: Alpelisib (Piqray)
-
Target: PI3K
inhibitor for breast cancer. -
Structure: Contains a trifluoromethyl-pyridine moiety.[2]
-
Role of
: The trifluoromethyl group enhances the binding affinity to the kinase pocket by filling a hydrophobic sub-pocket, while also reducing the basicity of the pyridine nitrogen, improving oral bioavailability.
References
-
Innate C-H trifluoromethylation of heterocycles. Source: PNAS (2011).[1][4] URL:[Link][1]
-
Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. Source: ChemistrySelect (2021).[5] URL:[Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Source: Nature (2011). URL:[Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: Processes (2022). URL:[Link][6][7]
-
Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. Source: RSC Advances (2019).[7] URL:[Link]
Sources
- 1. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 3. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 7. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
Whitepaper: The Modern Pursuit of Oxazole-Containing Natural Products: A Guide to Discovery and Isolation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Oxazole-containing natural products represent a structurally diverse class of secondary metabolites with a remarkable spectrum of biological activities, including potent cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2][3] Predominantly isolated from marine organisms like sponges and cyanobacteria, these compounds are of significant interest to the pharmaceutical and agrochemical industries.[1][4][5] However, their discovery is often hampered by low natural abundance and high rates of rediscovery using traditional methods. This guide provides a comprehensive technical overview of modern, integrated strategies for the efficient discovery, isolation, and characterization of novel oxazole-containing natural products. We will explore the causality behind advanced experimental choices, from genome-informed prospecting to high-resolution purification and structural elucidation, providing field-proven insights for researchers dedicated to tapping into this rich chemical space.
The Oxazole Moiety: A Privileged Scaffold in Bioactive Peptides
The five-membered oxazole ring is a bioisostere of a peptide bond, but its presence in a natural product backbone confers significant advantages. The planar, aromatic heterocycle introduces conformational rigidity and enhances metabolic stability by protecting against enzymatic degradation, properties that are highly desirable in drug development.[1][6] These compounds are typically produced through ribosomal or non-ribosomal peptide synthetase (NRPS) pathways, where amino acid precursors like serine or threonine undergo heterocyclization and subsequent oxidation to form the oxazole ring.[1][7] Understanding this biosynthetic origin is fundamental to the logic of modern discovery workflows.
Biosynthesis at a Glance: From Serine to Oxazole
The core transformation involves the cyclization of a serine (or threonine) residue's side-chain hydroxyl group onto the backbone amide carbonyl, followed by dehydration and oxidation. This process is catalyzed by a cascade of enzymes within a larger biosynthetic gene cluster (BGC).
Caption: Simplified biosynthetic conversion of a serine residue to an oxazole moiety.
Modern Discovery Engines: Moving Beyond Brute-Force Screening
The classical approach of "grind-and-find" followed by bioassay-guided fractionation, while foundational, is inefficient and often leads to the reisolation of known compounds.[8][9] Modern strategies integrate genomics and metabolomics to prioritize organisms and extracts that are most likely to yield novel chemistry.[10][11]
Genome Mining: Prospecting for Biosynthetic Potential
The genetic instructions for producing oxazole-containing peptides are encoded in BGCs. By sequencing an organism's DNA, we can search for genes homologous to known oxazole biosynthesis enzymes, such as cyclodehydratases and dehydrogenases.[12][13] This in silico approach predicts an organism's capacity to produce these compounds before any chemical extraction is performed.
A targeted metabologenomic approach has proven highly effective. Here, genes encoding key enzymes, like oxazole cyclase, are used as a genomic signature to screen bacterial libraries via PCR. Strains that test positive are then prioritized for cultivation and chemical analysis. This strategy logically and efficiently narrows the search space to the most promising candidates.
Caption: A targeted genome mining workflow for discovering oxazole producers.[14]
Metabolomics: Chemical Dereplication and Novelty Assessment
Metabolomics, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), provides a chemical snapshot of a biological extract.[10][15] Its primary role in discovery is dereplication —the rapid identification of already known compounds to avoid redundant isolation efforts.[15] By comparing the masses and fragmentation patterns in an experimental extract against comprehensive databases, known molecules can be flagged. Any remaining, unannotated signals of interest represent potentially novel natural products. This allows researchers to focus their isolation efforts exclusively on unknown chemistry.[9][16]
The integration of genomics and metabolomics is a powerful paradigm: genomics predicts what can be made, while metabolomics confirms what is being made under specific culture conditions.[10][11]
Isolation and Purification: From Complex Matrix to Pure Compound
Once a promising extract is identified, the goal shifts to isolating the target compounds in sufficient purity for structural and biological characterization. This remains a significant bottleneck, requiring a multi-step, high-resolution approach.[17]
Extraction: Liberating Compounds from the Source
The initial extraction aims to efficiently remove the desired metabolites from the biomass. The choice of method depends on the source material and the polarity of the target compounds.[18][19] While oxazole-containing peptides have varied structures, a general-purpose solvent extraction is a common starting point.[20]
| Extraction Method | Principle | Advantages | Disadvantages | Causality & Best Use Case |
| Solvent Maceration | Soaking biomass in a solvent (e.g., Methanol/Dichloromethane) to dissolve metabolites.[19] | Simple, requires minimal equipment. | Time-consuming, low efficiency, large solvent volume.[19] | Best for initial, large-scale extraction where time is not a critical factor and the stability of compounds is known. |
| Ultrasound-Assisted (UAE) | High-frequency sound waves create cavitation, disrupting cell walls and enhancing solvent penetration.[17][20] | Faster extraction times, increased yield.[17] | Can generate heat, potentially degrading thermolabile compounds.[17] | Ideal for accelerating extraction from tough cellular matrices. The choice to use UAE is driven by the need for higher throughput. |
| Microwave-Assisted (MAE) | Microwave energy directly heats the solvent and sample, causing rapid cell lysis and release of compounds.[19][20] | Very fast, reduced solvent consumption, higher yields.[20] | Requires specialized equipment; risk of thermal degradation. | Chosen for its speed and efficiency, especially with smaller sample sizes where rapid screening of conditions is needed. |
| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent, which has properties of both a liquid and a gas.[19][20] | "Green" technique (non-toxic solvent), tunable selectivity by modifying pressure/temperature.[20] | High initial equipment cost, typically best for non-polar compounds. | Employed when targeting less polar compounds or when avoiding organic solvents is a priority for downstream applications. |
Advanced Chromatographic Purification
Purifying a single compound from a complex extract containing hundreds of molecules is a process of sequential, orthogonal separations.[21] The modern gold standard is a bioassay-guided fractionation workflow that leverages high-resolution analytical techniques to inform preparative-scale purification.[8][22][23]
Caption: Workflow for bioassay-guided fractionation and purification.[23][24]
Protocol 1: Bioassay-Guided Fractionation of a Marine Sponge Extract
This protocol is a self-validating system where each step's outcome (bioactivity) dictates the subsequent action, ensuring resources are focused on relevant fractions.
-
Initial Extraction & Partitioning:
-
Lyophilize (freeze-dry) 500 g of marine sponge biomass.
-
Macerate the dried biomass in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) (3 x 2 L, 24h each).
-
Combine the solvent extracts and evaporate under reduced pressure to yield the crude extract.
-
Suspend the crude extract in 90% aqueous MeOH and partition against hexane to remove non-polar lipids. The aqueous MeOH layer typically retains the more polar oxazole peptides.
-
-
Low-Resolution Fractionation (Silica Gel Column Chromatography):
-
Dry the active MeOH-soluble extract onto a small amount of silica gel.
-
Load this onto a larger silica gel column (e.g., 40-63 µm particle size).
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% Hexane, then increasing percentages of Ethyl Acetate (EtOAc), and finally MeOH.[24]
-
Collect 15-20 fractions based on Thin Layer Chromatography (TLC) profiles.
-
-
Bioactivity Screening:
-
Evaporate a small, known amount from each of the 15-20 fractions.
-
Screen each fraction in the primary bioassay (e.g., a cancer cell line cytotoxicity assay like MTT).[24][25]
-
Causality Check: The fraction(s) demonstrating the highest potency with the lowest mass are prioritized. This ensures the effort is directed towards isolating the most potent principles, not just the most abundant ones.
-
-
High-Resolution Purification (Semi-Preparative HPLC):
-
Take the most active fraction(s) from the previous step.
-
Develop an analytical separation method using Ultra-High-Performance Liquid Chromatography (UHPLC) with a suitable column (e.g., C18 for reversed-phase).[22]
-
Transfer and scale up the analytical method to a semi-preparative HPLC system.[22] This is a critical step; using HPLC modeling software can ensure that the selectivity achieved at the analytical scale is maintained at the preparative scale.
-
Inject the active fraction and collect peaks individually.
-
Re-assay the pure peaks to confirm that the activity corresponds to a specific compound.
-
Structural Elucidation: Defining the Molecular Architecture
Once a compound is isolated in pure form (>95%), its chemical structure must be determined. For novel oxazole-containing natural products, this relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the elemental formula of the new compound, which is the first piece of the structural puzzle. Tandem MS (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are then used to fragment the molecule.[2] The resulting fragmentation pattern provides clues about the connectivity of the atoms, especially in peptidic structures where characteristic losses of amino acid residues can be observed.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural elucidation of organic molecules.[26] A suite of experiments is required to piece together the complete structure.
-
¹H and ¹³C NMR: These 1D experiments identify the hydrogen and carbon environments in the molecule. The characteristic chemical shifts for protons and carbons of the oxazole ring are key indicators.[27][28]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity.
-
COSY shows which protons are coupled (i.e., adjacent to each other).
-
HSQC correlates each proton directly to the carbon it is attached to.
-
HMBC is crucial as it shows long-range correlations (2-3 bonds) between protons and carbons, allowing the scientist to connect the individual spin systems into a complete molecular skeleton.[26]
-
-
Targeted NMR for Oxazole Identification: A specialized technique, the ¹H-¹³C coupled-HSQC, can be used to unequivocally detect the oxazole ring even in complex mixtures. The C-H couplings (¹JCH) of the oxazole ring protons are unique and can be used as a diagnostic signature to find these compounds.[29]
-
NOESY/ROESY: These experiments reveal through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule.[26]
Conclusion and Future Perspective
The discovery of novel oxazole-containing natural products has been revitalized by the strategic integration of genome mining, metabolomics, and advanced analytical chemistry. This shift from serendipitous discovery to a targeted, hypothesis-driven approach significantly increases efficiency and the likelihood of uncovering new chemical entities.[11] By predicting biosynthetic potential from DNA, rapidly assessing chemical novelty with MS, and guiding high-resolution purification with bioassays, researchers can more effectively navigate the vast chemical diversity of the natural world. The methodologies outlined in this guide provide a robust framework for the next generation of natural product discovery, paving the way for the development of new therapeutics from this privileged class of molecules.
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understanding the role of the trifluoromethyl group in medicinal chemistry
An In-Depth Technical Guide:
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in contemporary drug design and development.[1][2][3] Its unique and potent combination of physicochemical properties—including high electronegativity, steric bulk, and exceptional stability—allows medicinal chemists to systematically enhance the metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile of drug candidates.[4][5][6][7][8] This guide provides an in-depth exploration of the multifaceted role of the CF3 group, moving from its fundamental electronic and steric characteristics to its profound impact on drug metabolism and target engagement. We will dissect the causal mechanisms behind its effects, present illustrative case studies of successful trifluoromethylated drugs, and provide a detailed experimental protocol for assessing one of its most valued contributions: the enhancement of metabolic stability.
The Fundamental Physicochemical Impact of the Trifluoromethyl Group
The utility of the CF3 group in medicinal chemistry is rooted in its distinct electronic and physical properties, which stand in stark contrast to the methyl (-CH3) group it often replaces. Understanding these foundational characteristics is critical to appreciating its strategic application in drug design.
Electronic Properties: A Potent Electron-Withdrawing Force
The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect, making the CF3 group one of the strongest electron-withdrawing substituents used in drug design.[4][6][9] This property has several critical consequences:
-
Modulation of pKa: When attached to an aromatic ring or adjacent to an acidic or basic functional group, the CF3 group can significantly alter the molecule's ionization state (pKa). For instance, its presence can lower the pKa of a nearby amine, reducing its basicity, or increase the acidity of a proximal acidic proton. This modulation is crucial for optimizing a drug's solubility, receptor binding interactions, and pharmacokinetic profile.[2][3][10]
-
Altered Aromatic Ring Chemistry: By withdrawing electron density, a CF3 group can deactivate an aromatic ring, making it less susceptible to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4][6]
Steric and Conformational Influence
While often considered a bioisostere for a methyl group or a chlorine atom, the CF3 group possesses a larger van der Waals radius.[4][6][11] This increased steric bulk is not a liability but a design feature that can be exploited to:
-
Enhance Binding Affinity and Selectivity: The larger size of the CF3 group can promote more favorable hydrophobic interactions within a target's binding pocket, potentially increasing both binding affinity and selectivity over other targets.[4][6]
-
Influence Molecular Conformation: The CF3 group can restrict the rotation of nearby bonds, locking the molecule into a more biologically active conformation.
Lipophilicity: A Context-Dependent Parameter
A common misconception is that adding a CF3 group invariably increases lipophilicity. While the Hansch π value of +0.88 suggests it is more lipophilic than hydrogen, its effect is highly dependent on its position within the molecule.[4]
-
Aromatic Systems: On aromatic rings, the CF3 group generally increases lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[6][9] The antidepressant Fluoxetine (Prozac) is a classic example where the CF3 group contributes to the lipophilicity needed for efficient brain penetration.[6][11]
-
Aliphatic Systems: The effect on aliphatic chains is more complex. The strong inductive effect can decrease the lipophilicity of nearby polar groups.[12] Research has shown that while an α-CF3 group strongly enhances lipophilicity, this effect diminishes rapidly as it moves further down an alkyl chain.[12] This nuanced behavior allows for fine-tuning of a drug's logP value to achieve an optimal balance between solubility and permeability.[6][13][14]
The logical progression from the core properties of the CF3 group to its downstream effects in drug design is visualized below.
Caption: The CF3 group blocks metabolism at a labile site.
Modulating Pharmacodynamics: The CF3 Group at the Target Interface
Beyond its pharmacokinetic benefits, the CF3 group plays a crucial role in how a drug interacts with its biological target.
-
Bioisosteric Replacement: The CF3 group is frequently used as a bioisostere for methyl (-CH3), chloro (-Cl), and even nitro (-NO2) groups. [11]In a case study on CB1 receptor modulators, replacing an aliphatic nitro group with a CF3 group not only resolved the "non-drug-like" nature of the nitro moiety but also resulted in compounds with higher potency and improved metabolic stability. [15][16][17]* Novel Binding Interactions: The electron-poor nature of the CF3 group allows it to participate in non-canonical interactions, such as hydrogen bonds and halogen bonds, with electron-rich residues in a protein's binding pocket. [4]* Altering Ligand Function: The steric and electronic influence of the CF3 group can be so profound as to change a ligand's functional output. In one study, replacing a CF3 group on a glucocorticoid receptor ligand with a larger benzyl group maintained binding potency but converted the molecule from an agonist to an antagonist. [18][19][20]This was attributed to the new group forcing a key protein helix into an "open" conformation, demonstrating the CF3 group's critical role as a pharmacophore. [18][19][20]
Data Presentation: Comparative Properties of -CH₃ vs. -CF₃
To summarize the key differences discussed, the following table provides a direct comparison of the methyl and trifluoromethyl groups.
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Implication in Drug Design |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | CF₃ alters pKa, deactivates aromatic rings. [4][9] |
| Hansch π Value | +0.56 | +0.88 | CF₃ generally increases lipophilicity. [4] |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | CF₃ is sterically larger, can improve binding. |
| C-X Bond Strength | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol | CF₃ is highly resistant to metabolic oxidation. [4][6] |
| Metabolic Fate | Susceptible to oxidation | Highly stable | CF₃ is a key tool for blocking metabolism. [21] |
Case Study: Celecoxib (Celebrex)
Celecoxib, a selective COX-2 inhibitor, is an excellent example of the trifluoromethyl group's utility. The CF3 group on one of the phenyl rings is crucial to its pharmacological profile. It serves multiple functions:
-
Enhanced Selectivity: The steric bulk of the CF3 group helps orient the molecule within the COX-2 enzyme's binding pocket, contributing to its selectivity over the COX-1 isoform.
-
Metabolic Stability: The CF3 group protects the aromatic ring from oxidative metabolism, contributing to a favorable pharmacokinetic profile.
-
Binding Affinity: The electron-withdrawing nature of the group can influence interactions with key residues in the active site.
Experimental Protocol: In Vitro Microsomal Stability Assay
To provide a self-validating system for assessing the impact of trifluoromethylation on metabolic stability, the following protocol for a standard in vitro liver microsomal stability assay is described. [21]This experiment directly measures the rate at which a compound is metabolized by the primary enzymes responsible for drug clearance.
Objective: To determine and compare the metabolic clearance rate of a parent compound (e.g., with a -CH₃ group) and its trifluoromethylated analog (with a -CF₃ group) upon incubation with human liver microsomes.
Materials & Reagents:
-
Test compounds (parent and CF3-analog)
-
Positive control (e.g., Verapamil, a compound with known high clearance)
-
Human Liver Microsomes (pooled, e.g., 20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Acetonitrile with internal standard (for sample quenching and analysis)
-
96-well incubation plate and analytical plate
-
LC-MS/MS system for quantification
Experimental Workflow:
Caption: Workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare 100 µM working solutions of the parent compound, the CF3-analog, and the positive control in a buffer-compatible solvent (e.g., 10% DMSO).
-
On ice, thaw the human liver microsomes and dilute to a 2x working concentration (e.g., 1.0 mg/mL) in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add 98 µL of the diluted microsome solution to the designated wells of a 96-well plate.
-
Add 1 µL of the respective compound working solution to each well to achieve a final substrate concentration of 1 µM. Include a negative control without NADPH for each compound.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the enzymatic reaction by adding 1 µL of the NADPH regenerating system to all wells except the negative controls. The time of this addition is T=0.
-
-
Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide).
-
Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
-
Analysis & Data Interpretation:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
A significantly longer t½ for the CF3-analog compared to the parent compound provides direct, quantitative evidence of enhanced metabolic stability. [21]
-
Data Presentation: Expected Assay Outcomes
| Parameter | Drug without -CF₃ Group | Drug with -CF₃ Group | Rationale for Change |
| Half-life (t½) in vitro | Shorter | Longer | The CF₃ group blocks a primary site of metabolism, reducing the rate of clearance. [21] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value. [21] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites. [21] |
Conclusion and Future Perspectives
The trifluoromethyl group is far more than a simple substituent; it is a strategic weapon in the medicinal chemist's arsenal for overcoming fundamental challenges in drug discovery. [9]Its ability to confer metabolic stability, modulate lipophilicity, and enhance target binding affinity has cemented its role in the development of numerous successful therapeutics. [4][22]The continued exploration of novel trifluoromethylation methodologies promises to further expand the accessibility and application of this privileged group. [1][23]As our understanding of the subtle interplay between the CF3 group and biological systems deepens, its strategic deployment will undoubtedly continue to drive the creation of safer, more effective medicines.
References
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M. J. Marques and M. Nunes, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," MDPI, Jul. 2025. [Online]. Available: [Link]
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"Trifluoromethyl group," Wikipedia. [Online]. Available: [Link]
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C. Tseng et al., "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators," PMC, May 2019. [Online]. Available: [Link]
-
"The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis," NINGBO INNO PHARMCHEM CO.,LTD., Jan. 2026. [Online]. Available: [Link]
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"The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry," NINGBO INNO PHARMCHEM CO.,LTD.. [Online]. Available: [Link]
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M. J. Marques and M. Nunes, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," PubMed, Jul. 2025. [Online]. Available: [Link]
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C. Tseng et al., "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators," CNR-IRIS. [Online]. Available: [Link]
-
S. G. Raja et al., "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," MDPI, Oct. 2022. [Online]. Available: [Link]
-
M. J. Marques and M. Nunes, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," PMC, Jul. 2025. [Online]. Available: [Link]
-
"Design and biological activity of trifluoromethyl containing drugs," Wechem, May 2025. [Online]. Available: [Link]
-
R. Betageri et al., "Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand," PubMed, Nov. 2005. [Online]. Available: [Link]
-
E. Emer et al., "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange," ACS Publications, Nov. 2018. [Online]. Available: [Link]
-
C. Tseng et al., "The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators," Loughborough University Research Repository, May 2019. [Online]. Available: [Link]
-
A. Adamo et al., "A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing," ACS Publications, May 2019. [Online]. Available: [Link]
-
C. Tseng et al., "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators," ACS Publications, May 2019. [Online]. Available: [Link]
-
E. Emer et al., "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange," PubMed, Dec. 2018. [Online]. Available: [Link]
-
N. Muller, "When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols," PubMed, Oct. 1986. [Online]. Available: [Link]
-
P. Liu et al., "Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations," Semantic Scholar, Dec. 2020. [Online]. Available: [Link]
-
E. P. T. Leitão and L. M. S. Sobral, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Hovione, Feb. 2024. [Online]. Available: [Link]
-
C. W. Cheung et al., "Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives," Chemical Communications, Aug. 2025. [Online]. Available: [Link]
-
"Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga...," ChEMBL, [Online]. Available: [Link]
-
E. P. T. Leitão and L. M. S. Sobral, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Hovione, Feb. 2024. [Online]. Available: [Link]
-
"Examples of prominent drugs containing trifluoromethyl groups," ResearchGate. [Online]. Available: [Link]
-
R. Betageri et al., "Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand," ResearchGate, Aug. 2025. [Online]. Available: [Link]
-
M. T. L. T. N. Nguyen et al., "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective," ChemRxiv. [Online]. Available: [Link]
-
D. A. Nagib and D. W. C. MacMillan, "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis," PMC, Dec. 2011. [Online]. Available: [Link]
-
E. P. T. Leitão and L. M. S. Sobral, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Journal of Biomedical Research & Environmental Sciences, Feb. 2024. [Online]. Available: [Link]
-
S. G. Raja et al., "Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022)," PMC, May 2023. [Online]. Available: [Link]
-
"The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," ResearchGate, Jul. 2025. [Online]. Available: [Link]
-
"The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Scilit. [Online]. Available: [Link]
-
N. R. D'Amico et al., "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications," PMC, Jan. 2023. [Online]. Available: [Link]
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2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde: A Strategic Fluorinated Building Block
The following technical guide details the utility, synthesis, and application of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde , a specialized fluorinated heterocyclic building block.
Executive Summary
2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde represents a high-value scaffold in medicinal chemistry, merging the pharmacophoric properties of the 1,3-oxazole ring with the metabolic stability and lipophilicity of the trifluoromethyl (
Chemical Profile & Structural Logic
| Property | Description |
| IUPAC Name | 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde |
| Core Scaffold | 1,3-Oxazole |
| Key Substituent | 2-Trifluoromethyl ( |
| Functional Handle | 4-Formyl ( |
| Precursor CAS | 1060816-01-4 (2-(Trifluoromethyl)oxazole-4-carboxylic acid) |
| Molecular Weight | ~165.07 g/mol |
| Predicted pKa | The oxazole ring is weakly basic; however, the 2- |
Electronic Environment
The 2-position
Validated Synthetic Pathways
Direct commercial availability of the aldehyde is often limited or costly. The most reliable route for research-scale production is the reduction of the commercially available 2-(Trifluoromethyl)oxazole-4-carboxylic acid (CAS 1060816-01-4) .
Pathway A: The Weinreb Amide Route (Recommended)
This pathway avoids over-reduction to the alcohol, a common pitfall when using DIBAL-H directly on esters.
Figure 1: Controlled reduction via Weinreb Amide to prevent over-reduction.
Detailed Protocol (Pathway A)
-
Amide Formation:
-
Dissolve 2-(trifluoromethyl)oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir for 15 min to activate the acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).
-
Stir at room temperature (RT) for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with saturated
, brine, and dry over . Purify via silica flash chromatography.
-
-
Reduction:
-
Dissolve the Weinreb amide in anhydrous THF under Argon. Cool to -78°C.
-
Add LiAlH4 (1.0 M in THF, 1.2 equiv) dropwise.
-
Stir at -78°C for 1 hour. Monitor by TLC (The amide spot disappears; a less polar aldehyde spot appears).
-
Quench: Fieser workup (Water, 15% NaOH, Water) or Glauber’s salt. Filter and concentrate.
-
Pathway B: Alcohol Oxidation
Use this route if the Weinreb reagents are unavailable or if the alcohol intermediate is also desired.
-
Esterification: Acid
Ethyl Ester ( , reflux). -
Reduction: Ethyl Ester
Alcohol ( , ). -
Oxidation: Alcohol
Aldehyde (Dess-Martin Periodinane or Swern Oxidation ). Note: Avoid MnO2 if the substrate is valuable, as yields can vary with fluorinated alcohols.
Reactivity & Applications
The 2-trifluoromethyl-oxazole-4-carbaldehyde acts as a linchpin for constructing complex bioactive molecules.
Figure 2: Divergent synthetic applications of the aldehyde handle.
Key Transformations
1. Reductive Amination (Medicinal Chemistry Core)
This is the most common application. The aldehyde reacts with primary or secondary amines to form benzylic-like amines.
-
Reagents: Amine (1.0 eq),
(1.5 eq), DCE or DCM. -
Insight: Due to the electron-deficient nature of the oxazole, the intermediate imine forms rapidly. Acid catalysis (Acetic acid) is rarely needed and may degrade the ring.
-
Relevance: Used in the synthesis of DGAT-1 inhibitors for obesity and metabolic disorders [1].[1]
2. Wittig and Horner-Wadsworth-Emmons (HWE)
The aldehyde readily undergoes olefination to install vinyl spacers.
-
Reactivity: The aldehyde is highly reactive; HWE reactions often proceed at
or RT using mild bases (LiCl/DBU or NaH). -
Stereoselectivity: Standard HWE conditions (
-reagents) favor the E-isomer.
3. Heterocycle Construction (Van Leusen)
While the aldehyde is the product of Van Leusen synthesis, it can also serve as a substrate for further ring formations, such as converting the formyl group into an imidazole via condensation with glyoxal/ammonia sources, or triazoles via click chemistry on derived alkynes (Ohira-Bestmann homologation).
Safety and Stability
-
Hydrolytic Stability: The 2-trifluoromethyl group stabilizes the oxazole ring against oxidative metabolism. However, strong aqueous bases (e.g., 6M NaOH, reflux) can hydrolyze the oxazole ring or the trifluoromethyl group (haloform-type reaction).
-
Aldehyde Stability: As an electron-deficient aldehyde, it is prone to hydration (gem-diol formation) in aqueous media and air oxidation to the acid. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Handling: Treat as a potential sensitizer. Use standard PPE.
References
-
Discovery of DGAT-1 Inhibitors
-
Oxazole Synthesis (Van Leusen)
-
General Oxazole Reactivity
-
Precursor Availability (Acid)
- Compound: 2-(Trifluoromethyl)oxazole-4-carboxylic acid (CAS 1060816-01-4).
- Source: PubChem / Chemical Vendors.
-
URL:[Link]
Sources
- 1. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols: Leveraging 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde in Advanced Multi-Component Reactions
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] When coupled with the 1,3-oxazole core—a bioisostere for amide and ester functionalities prevalent in bioactive molecules—the resulting architecture becomes a powerful building block for combinatorial chemistry.
This guide focuses on 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde , a unique reagent that synergizes these desirable features. Its application in multi-component reactions (MCRs) unlocks a direct and efficient pathway to novel, complex, and drug-like molecules. MCRs, by their nature, build molecular complexity in a single, atom-economical step, making them ideal for the rapid generation of diverse chemical libraries.[3][4]
The Causality of Reactivity: Why This Aldehyde Excels in MCRs
The exceptional utility of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde in MCRs is not coincidental; it is a direct consequence of its electronic architecture.
-
Carbonyl Electrophilicity: The CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry.[1] This property, transmitted through the oxazole ring system, profoundly depletes electron density at the aldehyde's carbonyl carbon. This heightened electrophilicity makes the aldehyde exceptionally reactive towards nucleophilic attack—the initiating step of numerous MCRs, such as the Passerini and Ugi reactions.
-
Steric Accessibility: Despite its electronic activation, the aldehyde functionality remains sterically unhindered, allowing for rapid and efficient interaction with other MCR components.
-
Scaffold Stability: The aromatic 1,3-oxazole ring is chemically robust, ensuring its integrity throughout the reaction sequence and providing a stable core for the final product.[5][6]
Application I: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a cornerstone MCR that efficiently combines an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[7][8][9] These products are valuable scaffolds for peptidomimetics and other biologically active compounds.
Mechanistic Rationale
The reaction is understood to proceed through a sequence of nucleophilic additions. The enhanced electrophilicity of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is critical, as it accelerates the initial, rate-determining attack by the isocyanide.
Caption: Generalized mechanism of the Passerini reaction.
Experimental Protocol: Synthesis of an α-Acyloxy Amide Library
This protocol provides a general method for the Passerini reaction. It is designed to be robust and adaptable for library synthesis by varying the carboxylic acid and isocyanide components.
Materials:
-
2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde
-
Selected Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid)
-
Selected Isocyanide (e.g., tert-Butyl isocyanide, Cyclohexyl isocyanide)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add the selected carboxylic acid (1.1 mmol, 1.1 eq) followed by anhydrous DCM (5 mL). Stir the solution at room temperature for 5 minutes.
-
Initiation: Add the selected isocyanide (1.0 mmol, 1.0 eq) dropwise to the stirring solution.
-
Scientist's Note: The reaction is often exothermic. For highly reactive components, cooling the flask in an ice bath during the isocyanide addition is recommended to prevent side reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM (15 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Causality: The NaHCO₃ wash is crucial to remove any unreacted carboxylic acid, simplifying subsequent purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the pure α-acyloxy amide.
Data Presentation: Representative Scope of the Passerini Reaction
| Entry | Carboxylic Acid (R²) | Isocyanide (R¹) | Expected Product Structure |
| 1 | Acetic Acid | tert-Butyl | α-acetoxy-N-tert-butyl amide |
| 2 | Benzoic Acid | Cyclohexyl | α-benzoyloxy-N-cyclohexyl amide |
| 3 | Isobutyric Acid | Benzyl | α-isobutyryloxy-N-benzyl amide |
| 4 | Phenylacetic Acid | n-Butyl | α-phenylacetoxy-N-n-butyl amide |
Application II: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is arguably the most prominent and versatile MCR, assembling an aldehyde, an amine, a carboxylic acid, and an isocyanide into a single α-acetamido carboxamide product.[10][11] This reaction provides rapid access to peptide-like structures with immense potential for structural diversification.
Mechanistic Rationale
The Ugi reaction typically begins with the condensation of the aldehyde and amine to form an imine (or the corresponding iminium ion after protonation by the carboxylic acid). The high electrophilicity of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde facilitates this initial, crucial step. The subsequent nucleophilic attack by the isocyanide, followed by intramolecular rearrangement, leads to the stable bis-amide product.[11]
Caption: Key stages of the Ugi four-component reaction.
Experimental Protocol: Diversity-Oriented Synthesis of Peptidomimetics
This protocol is optimized for generating a library of diverse peptidomimetics by varying all three input components alongside the core aldehyde.
Materials:
-
2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde
-
Selected Primary Amine (e.g., Aniline, Benzylamine, n-Butylamine)
-
Selected Carboxylic Acid (e.g., Acetic Acid, Propionic Acid)
-
Selected Isocyanide (e.g., tert-Butyl isocyanide, Isopropyl isocyanide)
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a 10 mL vial equipped with a magnetic stir bar, dissolve 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde (0.5 mmol, 1.0 eq) and the selected amine (0.5 mmol, 1.0 eq) in anhydrous MeOH (2 mL).
-
Component Addition: To the stirring solution, add the selected carboxylic acid (0.5 mmol, 1.0 eq) followed by the selected isocyanide (0.5 mmol, 1.0 eq).
-
Scientist's Note: The order of addition can sometimes influence reaction outcomes, but for most standard Ugi reactions, this sequence is effective. The use of methanol as a solvent is common as it effectively solvates the ionic intermediates.[10]
-
-
Reaction: Tightly cap the vial and stir the mixture at room temperature for 24-48 hours.
-
Reaction Monitoring: Progress can be monitored by TLC or LC-MS to confirm the formation of the desired product mass.
-
Work-up & Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. To the resulting residue, add Ethyl Acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with saturated NaHCO₃ solution (1 x 10 mL) and brine (1 x 10 mL).
-
Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified via flash column chromatography or preparative HPLC to yield the pure Ugi product.
Data Presentation: Illustrative Diversity of the Ugi Reaction
| Entry | Amine | Carboxylic Acid | Isocyanide | Resulting Scaffold Core |
| 1 | Aniline | Acetic Acid | tert-Butyl | N-phenyl, N'-tert-butyl bis-amide |
| 2 | Benzylamine | Propionic Acid | Cyclohexyl | N-benzyl, N'-cyclohexyl bis-amide |
| 3 | n-Butylamine | Acetic Acid | Isopropyl | N-butyl, N'-isopropyl bis-amide |
| 4 | p-Methoxyaniline | Benzoic Acid | tert-Butyl | N-(p-methoxyphenyl), N'-tert-butyl bis-amide |
Conclusion and Future Perspectives
2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde stands out as a highly valuable and versatile building block for modern synthetic and medicinal chemistry. Its electronically activated nature makes it an ideal aldehyde component for a range of multi-component reactions, most notably the Passerini and Ugi reactions. The protocols detailed herein provide a robust framework for researchers to rapidly access novel libraries of complex molecules. The resulting compounds, bearing the metabolically stable CF₃ group and the drug-like oxazole core, are prime candidates for screening in drug development programs, offering a streamlined path from synthesis to biological evaluation.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025. [URL: https://www.researchgate.
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 2020. [URL: https://pubmed.ncbi.nlm.nih.gov/33112606/]
- Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 2017. [URL: https://pubs.sciepub.com/wjce/5/5/2/index.html]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. National Library of Medicine, 2025. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11258667/]
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ResearchGate, 2020. [URL: https://www.researchgate.net/publication/346430343_N-Trifluoromethyl_Amines_and_Azoles_An_Underexplored_Functional_Group_in_the_Medicinal_Chemist's_Toolbox]
- Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. PubMed, 2010. [URL: https://pubmed.ncbi.nlm.nih.gov/20480644/]
- Passerini reaction - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Passerini_reaction]
- Passerini Reaction - Alfa Chemistry. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/reaction/passerini-reaction.html]
- NHC‐Organocatalyzed Multicomponent Fluorination and Fluoroalkylation for Access to Fluorine‐Containing Compounds. ResearchGate, 2025. [URL: https://www.researchgate.net/publication/390095815_NHC-Organocatalyzed_Multicomponent_Fluorination_and_Fluoroalkylation_for_Access_to_Fluorine-Containing_Compounds]
- Organocatalyzed three-component Ugi and Passerini reactions of 4-oxoazetidine-2-carbaldehydes and azetidine-2,3-diones. Application to the synthesis of γ-lactams and γ-lactones. Semantic Scholar, 2008. [URL: https://www.semanticscholar.org/paper/Organocatalyzed-three-component-Ugi-and-Passerini-Alcaide-Almendros/424345d81b4097f4e91262d94d360980c611488c]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit, 2025. [URL: https://www.scilit.net/article/10.3390/molecules30143009]
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- Passerini Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/passerini-reaction.shtm]
- Ugi Four-Component Reactions Using Alternative Reactants - PMC. National Library of Medicine, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955210/]
- 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. ACS Publications, 2023. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c00223]
- 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. ACS Publications, 2019. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b02868]
- Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate, 2010. [URL: https://www.researchgate.net/publication/259160565_UgiRobinson-Gabriel_reactions_directed_toward_the_synthesis_of_245-trisubstituted_oxazoles]
- Fluorene-Based Multicomponent Reactions. University of Groningen, 2021. [URL: https://research.rug.nl/en/publications/fluorene-based-multicomponent-reactions]
- Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5‑Sulfamido Oxazoles Using Burgess-type Reagents. IRIS, 2021. [URL: https://iris.unito.it/handle/2318/1784918]
- Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides. Frontiers, 2022. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1009893/full]
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2744342/]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. National Library of Medicine, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9106208/]
- Multicomponent synthesis of stereogenic-at-boron fluorophores (BOSPYR) from boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones. RSC Publishing, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/cc/d4cc03956d]
- Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC. National Library of Medicine, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9514757/]
- Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors. Semantic Scholar, 2016. [URL: https://www.semanticscholar.org/paper/Multicomponent-Synthesis-and-Evaluation-of-New-of-as-Ju%C3%A1rez-Garc%C3%ADa/d12d919363d647a7b8e390c50616997b713205f9]
- Multicomponent Reactions (MCRs). ResearchGate, 2016. [URL: https://www.researchgate.net/publication/305886237_Multicomponent_Reactions_MCRs]
- Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Publishing, 2018. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra07185c]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar, 2020. [URL: https://www.semanticscholar.org/paper/Review-on-Chemistry-of-Oxazole-derivatives%3A-to-Joshi-Upadhyay/286f34582f4d366a6a978f82855210c3e766a26d]
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate, 2025. [URL: https://www.researchgate.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. sciepub.com [sciepub.com]
- 11. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols for the Regiodivergent Synthesis of Trifluoromethyl-1,2,3-Triazoles
Executive Summary
The incorporation of a trifluoromethyl (
This Application Note provides two validated, high-fidelity protocols for the regiodivergent synthesis of trifluoromethyl-1,2,3-triazoles. We prioritize methods that utilize 2-bromo-3,3,3-trifluoropropene (BTP) as a safer, liquid surrogate for gaseous trifluoropropyne, alongside the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for complementary regioselectivity.
Strategic Overview: The Fluorine Effect & Regiocontrol
The electronic demand of the
Regiodivergence Pathway
-
Route A (1,4-Regioisomer): Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing an in situ elimination strategy.
-
Route B (1,5-Regioisomer): Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) utilizing steric-directed metallacycle formation.
Figure 1: Decision tree for selecting the catalytic system based on desired regioisomerism.
Protocol 1: Synthesis of 4-Trifluoromethyl-1,2,3-Triazoles
Method: Copper-Catalyzed Cycloaddition via In Situ Generation of Trifluoropropyne.
Rationale
Direct use of 3,3,3-trifluoropropyne gas is operationally difficult and poses safety risks (flammability/inhalation). This protocol uses 2-bromo-3,3,3-trifluoropropene (BTP) , a commercially available liquid.[1][2] In the presence of a base (DBU), BTP undergoes elimination to generate the reactive alkyne species in situ, which is immediately trapped by the copper catalyst cycle.
Materials & Reagents
| Reagent | Equiv.[1][3][4] | Role |
| Organic Azide ( | 1.0 | Substrate |
| 2-Bromo-3,3,3-trifluoropropene (BTP) | 1.2 - 1.5 | Alkyne Precursor |
| CuI | 0.10 (10 mol%) | Catalyst |
| 1,10-Phenanthroline | 0.20 (20 mol%) | Ligand (Stabilizes Cu(I)) |
| DBU | 2.0 | Base (Elimination) |
| DMF | [0.2 M] | Solvent |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 5 minutes.
-
Catalyst Loading: Add CuI (10 mol%) and 1,10-Phenanthroline (20 mol%) to the vial.
-
Solvent Addition: Add anhydrous DMF. Stir for 5 minutes until a homogeneous complex forms (often dark colored).
-
Substrate Addition: Add the Organic Azide (1.0 equiv) followed by BTP (1.5 equiv).
-
Note: BTP is a volatile liquid (bp 33 °C). Handle with chilled syringes if ambient temp is high.
-
-
Activation: Add DBU (2.0 equiv) dropwise.
-
Observation: Mild exotherm may occur as HBr is eliminated.
-
-
Reaction: Seal the vessel and stir at room temperature for 12–24 hours.
-
Optimization: If conversion is sluggish (monitored by TLC/LCMS), heat to 40–60 °C.
-
-
Work-up:
-
Dilute reaction mixture with EtOAc (20 mL).
-
Wash with saturated
(aq) to sequester copper (blue aqueous layer). -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Yield Expectation: 80–95% Regioselectivity: >98:2 (1,4-isomer)
Protocol 2: Synthesis of 1,5-Disubstituted Triazoles (RuAAC)
Method: Ruthenium(II)-Catalyzed Cycloaddition.[5][6]
Rationale
Copper catalysis fails to produce 1,5-disubstituted triazoles.[7] The RuAAC reaction, developed by the Fokin and Sharpless groups, utilizes a pentamethylcyclopentadienyl ruthenium chloride complex [
Materials & Reagents
| Reagent | Equiv.[1][3][4] | Role |
| Organic Azide ( | 1.0 | Substrate |
| Alkyne (Internal or Terminal) | 1.1 | Substrate |
| 0.02 - 0.05 | Catalyst | |
| 1,2-Dichloroethane (DCE) | [0.2 - 0.5 M] | Solvent |
Step-by-Step Methodology
-
Catalyst Handling:
is sensitive to oxidation over time but can be weighed in air for immediate use. For best results, handle in a glovebox or under strict Argon flow. -
Reaction Setup: In a dry vial, dissolve the Organic Azide and Alkyne in degassed DCE (or Toluene).
-
Catalyst Addition: Add the Ru-catalyst (2–5 mol%) as a solid or stock solution.
-
Reaction: Heat the mixture to 60–80 °C for 4–12 hours.
-
Note: Unlike CuAAC, RuAAC is rarely effective at room temperature for sterically demanding substrates.
-
-
Work-up:
-
Concentrate the solvent directly.
-
Ru-catalysts can be difficult to remove. Filtration through a short pad of silica gel using
is recommended before final purification.
-
-
Purification: Flash chromatography.
Yield Expectation: 70–90% Regioselectivity: Typically >95:5 (1,5-isomer)
Critical Safety: Handling Organic Azides
Working with azides requires adherence to the "Rule of Six" to prevent explosive decomposition.
The Rule of Six
The number of carbon atoms (
Mandatory Safety Checks[10]
-
Solvent Compatibility: NEVER use halogenated solvents (DCM,
) with sodium azide or during the synthesis of azides.[9][10] This forms highly explosive di- and tri-azidomethane.[11] (Note: Halogenated solvents are acceptable for the cycloaddition step with stable organic azides in RuAAC, but avoid them if free azide ions are present). -
Metal Spatulas: Do not use metal spatulas with solid azides; use Teflon or plastic.
-
Waste: Quench unreacted azides with phosphines or specific chemical waste streams. Never pour down the drain (forms explosive copper/lead azides in plumbing).
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Protocol 1: Low Yield | Incomplete elimination of BTP | Increase DBU to 2.5 equiv; ensure anhydrous DMF. |
| Protocol 1: Sluggishness | Catalyst poisoning | Increase CuI to 15 mol%; ensure inert atmosphere (Cu(I) oxidizes to inactive Cu(II)). |
| Protocol 2: No Reaction | Steric hindrance | Switch solvent to Toluene and heat to 100 °C; Increase catalyst to 5 mol%. |
| Both: Azide Decomposition | Overheating | Do not exceed 80 °C unless the azide stability is verified (TGA/DSC). |
References
-
Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles
-
Ruthenium-Catalyzed Cycloaddition (RuAAC)
- Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.
-
[Link]
-
BTP Reagent Utility
-
Wu, Y.-M., et al. (2005).[4] Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole Catalyzed by Copper(I) Iodide. Synthesis.
-
-
Azide Safety Guidelines
- Stanford University Environmental Health & Safety.
-
[Link]
Sources
- 1. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 2. Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uvic.ca [uvic.ca]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. ucd.ie [ucd.ie]
synthetic pathways to bioactive oxazole derivatives in medicinal chemistry
Introduction: The Strategic Value of Oxazoles
In modern medicinal chemistry, the 1,3-oxazole moiety is not merely a linker; it is a critical pharmacophore.[1] It serves as a bioisostere for amides and esters, offering improved metabolic stability against hydrolysis while retaining hydrogen-bond acceptor capabilities.
This guide moves beyond textbook reviews to provide executable protocols for the three most reliable synthetic pathways used in drug discovery:
-
Van Leusen Synthesis: The "Workhorse" for 5-substituted oxazoles.
-
Robinson-Gabriel Cyclodehydration: The "Constructive" method for highly substituted cores.
-
C-H Activation: The "Late-Stage" method for diversifying lead compounds.
Decision Matrix: Selecting the Right Pathway
Before beginning synthesis, select the methodology based on your target substitution pattern and substrate sensitivity.
Figure 1: Strategic selection of synthetic methodology based on target substitution and available precursors.
Method A: Van Leusen Oxazole Synthesis
Best For: Rapid generation of 5-substituted oxazoles from aldehydes.[1][2][3] Mechanism: Base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) to aldehydes, followed by elimination of sulfinic acid.
Protocol: Standard Operating Procedure (SOP)
Target: 5-Aryl-1,3-oxazole formation.
Reagents:
-
Aldehyde substrate (1.0 equiv)
-
TosMIC (1.2 equiv) [Caution: Stench, lachrymator]
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: Methanol (anhydrous preferred, though reaction tolerates moisture)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and TosMIC (1.2 mmol, 234 mg) in Methanol (10 mL).
-
Addition: Add
(2.0 mmol, 276 mg) in one portion. -
Reaction: Reflux the suspension for 3–4 hours.
-
Checkpoint: Monitor by TLC. The TosMIC spot (usually less polar) should disappear.
-
-
Workup: Cool to room temperature. Remove solvent under reduced pressure (Rotavap).
-
Partition: Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) to remove sulfinate salts.
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Critical Control Points (CCPs):
-
Temperature: Do not overheat initially. TosMIC can polymerize at high temps if the base is too concentrated.
-
Aldehyde Reactivity: Electron-poor aldehydes react faster. For sterically hindered aldehydes, switch solvent to DME/MeOH (1:1) and use
-BuOK as base.
Method B: Modern Robinson-Gabriel Cyclodehydration
Best For: Constructing 2,4,5-trisubstituted oxazoles, particularly in peptide mimetics or complex natural products (e.g., Diazonamide analogs). Mechanism: Intramolecular cyclodehydration of 2-acylamino ketones.[4]
We focus here on the Burgess Reagent variant, which avoids the harsh acidic conditions of traditional
Protocol: Burgess Reagent Cyclization
Target: 2,4,5-Trisubstituted oxazole from
Reagents:
- -Acylamino ketone precursor (1.0 equiv)
-
Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Workflow:
-
Precursor Synthesis (Brief): Prepare the
-acylamino ketone via Dakin-West reaction or amide coupling of an -amino ketone. -
Setup: Dissolve the precursor (0.5 mmol) in anhydrous THF (5 mL) under Argon/Nitrogen atmosphere.
-
Addition: Add Burgess reagent (1.0 mmol, 238 mg) in one portion.
-
Reaction: Heat to 60°C for 2 hours.
-
Note: Reaction is often rapid. Check TLC after 30 mins.
-
-
Workup: Direct filtration through a short pad of silica gel is often sufficient to remove the water-soluble byproduct (
). -
Purification: Concentrate filtrate and purify via flash chromatography.
Figure 2: Mechanism of Burgess reagent-mediated cyclodehydration.
Method C: Late-Stage C-H Activation (Direct Arylation)
Best For: SAR exploration. Rapidly diversifying an existing oxazole core (e.g., changing the C2-aryl group) without rebuilding the ring. Mechanism: Pd/Cu-catalyzed C-H bond functionalization.[3]
Protocol: C2-Selective Arylation
Target: 2-Aryl-5-phenyloxazole from 5-phenyloxazole.
Reagents:
-
Oxazole substrate (1.0 equiv)
-
Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or XPhos (for difficult substrates) -
Base:
(2.0 equiv) -
Additive:
(10-20 mol%) - Crucial for reducing reaction temperature and improving C2 selectivity. -
Solvent: DMF or Toluene.
Step-by-Step Workflow:
-
Inerting: Flame-dry a reaction vial and purge with Argon.
-
Loading: Add Oxazole (0.5 mmol), Aryl Iodide (0.75 mmol),
(1.0 mmol), (5.6 mg), (13 mg), and CuI (9.5 mg). -
Solvation: Add DMF (anhydrous, degassed, 3 mL).
-
Reaction: Heat to 100°C–110°C for 12–18 hours.
-
Safety: Use a blast shield if using a sealed pressure vial.
-
-
Scavenging: Cool to RT. Dilute with EtOAc. Add aqueous
(10%) and stir vigorously for 15 mins to chelate copper (blue aqueous layer). -
Extraction: Separate layers. Wash organic layer with brine.
-
Purification: Flash chromatography.
Comparative Summary & Data
| Parameter | Van Leusen | Robinson-Gabriel (Burgess) | C-H Activation (Pd/Cu) |
| Primary Use | De novo synthesis of 5-subst. oxazoles | Construction of complex 2,4,5-trisubst.[3] cores | Late-stage diversification (SAR) |
| Key Reagent | TosMIC | Burgess Reagent | Pd(OAc)2 / Aryl Halide |
| Atom Economy | Moderate (Sulfinate byproduct) | High (Water/Amine byproduct) | High (HX byproduct) |
| Functional Group Tolerance | High (Base stable groups) | Low (Acid sensitive) to High (Burgess) | Moderate (Metal sensitive groups) |
| Scalability | Excellent (Kg scale possible) | Moderate (Reagent cost) | Good (Catalytic) |
References
-
Van Leusen, A. M., et al. (1972).[1][3] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-dihydrooxazoles." Journal of Organic Chemistry.
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[2] Journal of Organic Chemistry. (Describes the Burgess reagent protocol).
-
Verrier, C., et al. (2011). "Direct C-H Arylation of Oxazoles and Benzoxazoles with Aryl Chlorides, Bromides, and Iodides." Beilstein Journal of Organic Chemistry.
-
Gao, J., et al. (2020). "Recent Advances in the Synthesis of Oxazole-Based Molecules via Van Leusen Oxazole Synthesis." Molecules.
-
Strotman, N. A., et al. (2010). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed C–H Bond Arylation." Journal of the American Chemical Society. (Relevant for industrial scale C-H activation).
Sources
Application Note: Strategic Generation of Diverse Chemical Libraries from Oxazole Scaffolds
Abstract & Strategic Rationale
The 1,3-oxazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for peptide bonds and a core pharmacophore in natural products (e.g., Muscoride A, Hennoxazole) and clinical agents (e.g., Linezolid analogs, kinase inhibitors).[1] Its planar, aromatic nature allows for π-stacking interactions, while the nitrogen and oxygen atoms provide critical hydrogen bond acceptor sites.
This guide details a modular protocol for constructing high-diversity oxazole libraries. Unlike traditional linear synthesis, we utilize a Core-First, Diversify-Late strategy. We employ the Van Leusen reaction for robust scaffold assembly, followed by regiodivergent C–H activation to rapidly expand chemical space without pre-functionalized halogenated precursors.
Library Design Architecture
To maximize chemical diversity with minimal synthetic steps, this protocol follows a bifurcated workflow:
-
Scaffold Generation (Module A): Creation of 5-substituted oxazoles via Van Leusen synthesis.[2]
-
Late-Stage Diversification (Module B): Palladium-catalyzed C–H arylation at the C-2 position.
Workflow Visualization
The following diagram illustrates the critical decision nodes and process flow for the library generation.
Caption: Figure 1. Modular workflow for oxazole library construction utilizing Van Leusen assembly and C-H functionalization.
Module A: Core Scaffold Assembly (Van Leusen Protocol)[1]
The Van Leusen reaction is the most atom-economical method for generating 5-substituted oxazoles. It utilizes Tosylmethyl Isocyanide (TosMIC) and aldehydes.[1][2][3][4]
Mechanism & Causality
-
Why TosMIC? It acts as a C-N-C 3-atom synthon. The sulfonyl group renders the
-protons acidic, allowing base-catalyzed addition to aldehydes. -
Why Base Selection Matters: We utilize
in MeOH. Stronger bases (e.g., -BuOK) can lead to polymerization of sensitive aldehydes, while weaker bases fail to deprotonate TosMIC efficiently. -
Self-Validation: The reaction is driven by the elimination of
-toluenesulfinic acid (TosH). The formation of a precipitate (TosK) often signals reaction progress.
Detailed Protocol
Scale: 1.0 mmol (Adaptable for parallel synthesis blocks)
-
Preparation: In a 20 mL scintillation vial (or reaction block tube), dissolve Aldehyde (R1-CHO) (1.0 mmol, 1.0 equiv) and TosMIC (1.0 mmol, 195 mg, 1.0 equiv) in anhydrous Methanol (5 mL).
-
Activation: Add
(1.0 mmol, 138 mg, 1.0 equiv) in one portion. -
Reaction: Seal the vessel and heat to reflux (
C) for 2–4 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the non-polar aldehyde and the appearance of a fluorescent spot (oxazole) indicates success.
-
-
Workup:
-
Evaporate solvent under reduced pressure (Genevac for libraries).
-
Resuspend residue in water (5 mL) and extract with EtOAc (
mL). -
Dry organic phase over
and concentrate.
-
-
Purification: For libraries, pass through a short silica plug or use automated flash chromatography (0-40% EtOAc in Hexane).
Data Summary: Scope of Module A
| Entry | Aldehyde Input (R1) | Product (5-Substituted Oxazole) | Yield (%) | Notes |
| 1 | Benzaldehyde | 5-Phenyloxazole | 88% | Standard benchmark |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole | 92% | Halogen tolerated |
| 3 | 2-Pyridinecarboxaldehyde | 5-(2-Pyridyl)oxazole | 76% | Heterocycle compatible |
| 4 | Cyclohexanecarbaldehyde | 5-Cyclohexyloxazole | 65% | Aliphatic requires longer time |
Module B: Regiodivergent Diversification (C-H Arylation)
Traditional cross-coupling requires a pre-halogenated oxazole. To increase library diversity efficiency, we employ Direct C-H Arylation .
Scientific Logic: Regioselectivity
Oxazoles have three potential C-H activation sites.
-
C-2 (Between N and O): Most acidic (
). Reacts preferentially with Pd/Cu catalysts in non-polar solvents. -
C-5: Reactive in electrophilic substitution, but blocked in our scaffold (occupied by R1).
-
C-4: Least reactive; typically requires blocking C-2/C-5 or specific directing groups.
Target: C-2 Arylation using Aryl Bromides (Ar-Br).
Protocol: Pd-Catalyzed C-2 Arylation
Reagents:
-
Setup: In a glovebox or purged reaction block, combine:
-
5-Substituted Oxazole (from Module A) (0.5 mmol).
-
Aryl Bromide (Ar-Br) (0.75 mmol, 1.5 equiv).
- (5 mol %).
- (10 mol %) or XPhos (for sterically hindered substrates).
- (1.0 mmol, 2.0 equiv).
-
-
Solvent: Add anhydrous Toluene (3 mL). Note: Polar solvents like DMF can erode regioselectivity.
-
Reaction: Heat at
C for 12–16 hours. -
Scavenging (Crucial for Libraries): Add SiliaMetS® Thiol resin (or equivalent) to remove residual Palladium before filtration.
-
Isolation: Filter through Celite, concentrate, and purify via Prep-HPLC.
Regioselectivity Logic Diagram
Caption: Figure 2. Solvent and ligand influence on Oxazole C-H activation regioselectivity.
Quality Control & Validation
A chemical library is only as valuable as its purity. Every plate must undergo the following QC triage:
-
LC-MS Validation:
-
Column: C18 Reverse Phase.
-
Gradient: 5-95% ACN/Water (+0.1% Formic Acid).
-
Criteria: Purity >90% by UV (254 nm) and confirmation of
mass.
-
-
NMR Diagnostic (Proton H-2):
-
The singlet at
7.8–8.0 ppm (C2-H) present in the Module A scaffold must disappear after Module B arylation. -
If the peak remains, the C-H activation failed.
-
References
-
Van Leusen, A. M., et al. (1972).[2] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes and ketones." Tetrahedron Letters. Link
-
Strotman, N. A., et al. (2010).[5] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters. Link
-
Besselièvre, F., et al. (2009).[6][7] "C–H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles."[6][7] Synthesis. Link
-
Vereshchagin, A. N., et al. (2020). "Recent Advances in the Synthesis of Oxazole-Based Molecules via Van Leusen Oxazole Synthesis." Molecules. Link
-
Wipf, P., et al. (2005). "Oxazoles as Peptide Bioisosteres." Organic & Biomolecular Chemistry. Link
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 6. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
protocols for copper-catalyzed cycloaddition reactions with aldehyde precursors
Application Note: Streamlined Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Aldehyde Precursors
Executive Summary
This guide details the protocol for the one-pot homologation-cycloaddition sequence, a powerful methodology transforming ubiquitous aldehyde precursors directly into 1,2,3-triazoles. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) traditionally requires terminal alkynes, these substrates are often commercially limited or unstable. By utilizing the Bestmann-Ohira Reagent (BOR) to generate alkynes in situ from aldehydes, researchers can unlock vast commercial aldehyde libraries for fragment-based drug discovery (FBDD) and peptidomimetic synthesis.
Core Advantage: This protocol eliminates the isolation of volatile or unstable terminal alkyne intermediates, reducing synthetic steps and increasing safety.
Mechanistic Insight & Reaction Pathway
The transformation relies on two orthogonal catalytic cycles occurring sequentially in a single reaction vessel.
-
Seyferth-Gilbert Homologation (Modified): The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) undergoes base-mediated methanolysis to form the active dimethyl diazomethylphosphonate anion. This species reacts with the aldehyde to form an oxaphosphetane intermediate, which eliminates phosphate to yield a terminal alkyne.
-
CuAAC Cycle: The newly formed alkyne enters the copper catalytic cycle. Cu(I) coordinates the alkyne, lowering the pKa of the terminal proton, facilitating the formation of a copper-acetylide species. This species captures the organic azide, forming a metallacycle that collapses into the 1,4-disubstituted triazole.
Visual Workflow: The One-Pot Cascade
Figure 1: Sequential transformation of aldehydes to triazoles via in situ alkyne generation.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (Batch)
Best for: Milligram-to-gram scale synthesis of single compounds.
Reagents Required:
-
Aldehyde substrate (1.0 equiv)
-
Bestmann-Ohira Reagent (BOR) (1.2 - 1.5 equiv)
-
Organic Azide (1.0 - 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄[1]·5H₂O) (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: Methanol (MeOH) / t-Butanol (1:1) or MeOH/DMF.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve the Aldehyde (1.0 mmol) and BOR (1.2 mmol) in MeOH (5 mL).
-
Note: Methanol is chemically required for the deacetylation of BOR to its active form.
-
-
Homologation Initiation:
-
Cool the mixture to 0°C.
-
Add K₂CO₃ (2.0 mmol).
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by TLC for disappearance of aldehyde.
-
-
Click Reaction Assembly:
-
Without isolation, add the Organic Azide (1.0 mmol) to the reaction vessel.
-
Prepare the catalyst solution separately: Mix CuSO₄ (12.5 mg) and Sodium Ascorbate (20 mg) in 0.5 mL water. The solution should turn bright yellow/orange (indicating Cu(I)).
-
Add the catalyst solution to the main reaction mixture.
-
-
Incubation:
-
Stir at RT for 4–12 hours.
-
Optimization: If the reaction is sluggish, heat to 40°C or add a ligand (see Section 4).
-
-
Work-up:
-
Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (to sequester Cu) and brine.
-
Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
-
Protocol B: High-Throughput Library Synthesis (96-Well Plate)
Best for: Drug discovery screening and library generation.
Reagents: Use stock solutions in DMSO or MeOH.
| Component | Conc. (Stock) | Volume/Well | Final Equiv. |
| Aldehyde | 0.2 M (MeOH) | 50 µL | 1.0 |
| BOR | 0.2 M (MeOH) | 60 µL | 1.2 |
| K₂CO₃ | 0.5 M (H₂O) | 40 µL | 2.0 |
| Azide | 0.2 M (DMSO) | 50 µL | 1.0 |
| Cu-Ligand Mix * | 0.05 M | 20 µL | 0.1 |
| Na-Ascorbate | 0.1 M (H₂O) | 20 µL | 0.2 |
*Cu-Ligand Mix: Premix CuSO₄ and THPTA ligand (1:2 ratio) to prevent Cu precipitation.
Workflow:
-
Dispense Aldehyde , BOR , and K₂CO₃ into wells. Shake for 4 hours at RT.
-
Add Azide , Cu-Ligand Mix , and Na-Ascorbate .
-
Seal plate and shake for 16 hours at RT.
-
Direct Analysis: Dilute with MeCN/H₂O and analyze via LC-MS. The triazole product is typically the dominant peak.
Optimization & Critical Parameters
Success in CuAAC reactions, especially in complex mixtures, depends heavily on the ligand environment.
Ligand Selection Guide
| Ligand | Solubility | Reactivity | Application Note |
| TBTA | Organic | Moderate | Standard for organic solvents (DCM/DMSO). Poor in water. |
| THPTA | Water/Organic | High | Recommended. Water-soluble, protects proteins, faster kinetics. |
| BTTAA | Water | Very High | Best for ultra-low concentration or bioconjugation. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete deacetylation | Ensure Methanol is present. Increase K₂CO₃ to 3.0 equiv. |
| Green/Blue Reaction | Cu(I) Oxidation | Oxygen has entered. Add more Ascorbate . Degas solvents. |
| Precipitation | Cu-Azide instability | Use THPTA ligand to solubilize Copper. |
| Byproducts | Aldol condensation | Keep Step 1 temperature low (0°C) initially. |
Safety & Compliance (E-E-A-T)
WARNING: This protocol involves High-Energy Materials.
-
Azide Hazards:
-
C/N Ratio: Ensure the total number of carbons is
3 times the number of nitrogens ( ).[2] Low molecular weight azides are explosive. -
Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide.[2][3] This forms di- and tri-azidomethane, which are extremely potent explosives.[3] Use DMF, MeOH, or tBuOH instead.
-
-
Bestmann-Ohira Reagent:
-
Waste Disposal:
-
Copper waste must be segregated from general organic waste.
-
Quench unreacted azides with dilute acid/nitrite solutions before disposal.
-
References
-
Limo, M. J., & Brown, R. C. (2012). One-pot synthesis of 1,2,3-triazoles from aldehydes and azides using the Bestmann–Ohira reagent.[7][8] Tetrahedron Letters, 53(47), 6433-6435. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Dickson, H. D., Smith, S. C., & Heyer, E. F. (2004). Polystyrene-supported Bestmann–Ohira reagent: a convenient and recyclable reagent for the synthesis of terminal alkynes. Nano Letters (Context of reagent stability). [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. (Source for Ligand/THPTA data). [Link]
Sources
- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ucd.ie [ucd.ie]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges and solutions in the synthesis of trifluoromethylated compounds
Technical Support Center: Trifluoromethylation Synthesis Current Status: Operational Ticket ID: CF3-SYNTH-GUIDE-2024 Subject: Troubleshooting & Optimization of Trifluoromethylation Protocols
Introduction: The "Fluorine Effect" in Synthesis
Welcome to the Trifluoromethylation Support Center. You are likely here because your reaction stalled, your yield is
The introduction of a trifluoromethyl (
This guide treats your synthesis as a system. We break down the three dominant methodologies—Nucleophilic, Electrophilic, and Metal-Catalyzed—into diagnostic modules.
Module 1: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
Primary Reagent: Trimethyl(trifluoromethyl)silane (
Diagnostic: Why did my reaction fail?
| Symptom | Probable Cause | Technical Explanation |
| No Reaction | Inactive Initiator | The Si-F bond strength (135 kcal/mol) drives the reaction. If your fluoride source (TBAF, CsF) is "wet" or sequestered, the initial pentacoordinate silicon species never forms. |
| Gas Evolution ( | Protonation (Moisture) | The "naked" |
| Silyl Ether Product | Incomplete Hydrolysis | The immediate product is a silyl ether. If you don't perform a dedicated acidic workup, you won't see the free alcohol. |
Protocol 1.1: The "Dry" Initiation Protocol
Standard TBAF is hygroscopic and often the culprit.
-
Reagent Prep: Do not use hydrated TBAF. Switch to TBAT (Tetrabutylammonium difluorotriphenylsilicate) or anhydrous CsF.
-
The "Color Test":
-
Dissolve substrate and
(1.2 equiv) in dry THF at 0 °C. -
Add initiator (1-5 mol%).
-
Observation: A yellow color often develops (formation of the hypervalent silicon species). If the solution remains clear and no conversion occurs after 30 mins, your initiator is dead.
-
-
The "Brook" Trap:
-
For aldehydes/ketones, the mechanism involves a catalytic cycle where the alkoxide product activates the next molecule of
. -
Troubleshooting: If the reaction stalls at 50%, add a stoichiometric amount of initiator (e.g., CsF) to drive it, as the catalytic cycle may have been poisoned by adventitious protons.
-
Visualizing the Failure Mode
Caption: The Ruppert-Prakash cycle showing the critical competition between productive nucleophilic attack and destructive protonation by moisture.
Module 2: Electrophilic & Radical Trifluoromethylation
Reagents: Togni Reagents (Hypervalent Iodine), Umemoto Reagents (Sulfonium salts), Langlois Reagent (
FAQ: Which reagent should I choose?
-
Q: I have an electron-rich arene (e.g., aniline, phenol).
-
A: Use Togni II or Umemoto reagents.[1] These are electrophilic sources (
equivalents). They react via Friedel-Crafts-like mechanisms or SET (Single Electron Transfer). -
Warning: Togni reagents can be shock-sensitive. Do not heat Togni II above 80°C in a closed vessel without blast shielding.
-
-
Q: I have an electron-deficient heterocycle (e.g., pyridine).
-
A: Use Langlois Reagent (
) with an oxidant (TBHP) or a photoredox catalyst. This generates a radical, which is nucleophilic in character and attacks electron-deficient positions (Minisci reaction).
-
Protocol 2.1: Troubleshooting Regioselectivity
Issue: "I am getting a mixture of ortho/para isomers."
The
-
Block the Para: If possible, use a para-substituted substrate (e.g., -Cl, -Br) that can be removed or functionalized later.
-
Switch Mechanism:
-
Radical (
): Sensitive to electronics.[2] Favors electron-poor positions on heterocycles. -
Electrophilic (
): Favors electron-rich positions (Ortho/Para to donors).
-
-
Solvent Effect: In radical trifluoromethylation (Langlois), switching from DCM/Water to pure DMSO or Acetone can alter the H-bonding network and slightly shift regioselectivity, though steric factors usually dominate.
Module 3: Copper-Mediated Cross-Coupling
The "Copper Problem": Forming the
Diagnostic: The Reductive Elimination Wall
| Observation | Diagnosis | Solution |
| Full conversion of Ar-X, but no Ar-CF3 | Stuck at Cu(III) | The |
| Formation of Ar-H | Hydrodehalogenation | The intermediate aryl radical (in radical-mediated cycles) abstracted a hydrogen from the solvent instead of trapping the copper species. |
| Formation of Ar-Ar | Homocoupling | Disproportionation of the copper catalyst. |
Protocol 3.1: Forcing Reductive Elimination
If your copper reaction stalls:
-
Ligand Stabilization: Use ligands like 1,10-phenanthroline or bipyridine . These stabilize the high-valent Cu(III) intermediate, preventing catalyst decomposition but also tuning the geometry to favor elimination.
-
Oxidative Pulse: If using a Cu(I) source, adding a mild oxidant (air or specific oxidants like Selectfluor) can oxidize the intermediate to a higher valency (Cu(III) or Cu(IV)), which eliminates
more rapidly. -
Temperature: This step often has a high activation energy. If running at RT, increase to 80-100 °C.
Visualizing the Photoredox/Copper Merger
Caption: Dual catalytic cycle. Note the Reductive Elimination step (red) is often the bottleneck requiring ligand optimization.
Module 4: Purification & Analysis
The "Ghost" Product: You made it, but you lost it on the rotavap.
-
Volatility Warning: Many small
molecules are significantly more volatile than their non-fluorinated precursors due to weak intermolecular Van der Waals interactions (fluorine is not very polarizable).-
Fix: Do not use high vacuum. Distill solvents carefully or use a low-boiling solvent (pentane/ether) for extraction.
-
-
NMR Silence:
-
Issue: Carbon-Fluorine coupling splits
signals into quartets, lowering signal intensity (S/N ratio drops by 4x). -
Fix: Run
NMR first. It is sensitive and has a wide chemical shift range.- : -60 to -65 ppm.
- : -58 ppm.
- (Side product): -78 ppm (doublet).
-
References
-
Ruppert-Prakash Reagent Mechanism
-
Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane." Chemical Reviews, 1997. Link
-
-
Electrophilic Trifluoromethylation (Togni)
-
Charpentier, J., et al. "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chemical Reviews, 2015. Link
-
-
Radical Trifluoromethylation (Langlois)
-
Copper-Mediated Mechanisms
-
Photoredox Trifluoromethylation
-
Nagib, D. A., & MacMillan, D. W. C. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 2011. Link
-
Sources
Technical Support Center: 5-Hydroxyoxazole Derivatives & 5(4H)-Oxazolones
Welcome to the Advanced Chemical Stability Support Hub. Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely visiting this page because your compound is behaving erratically. 5-hydroxyoxazoles are "fugitive" species—chemically distinct but kinetically unstable tautomers of 5(4H)-oxazolones (azlactones). They are central to peptide coupling racemization and the biosynthesis of specific natural products, yet they rarely survive standard workups intact.
This guide treats your molecule not just as a static structure, but as a dynamic system prone to hydrolytic ring opening , tautomeric shifting , and C4-epimerization .
Module 1: Identification & Tautomerism
User Issue: "My NMR spectrum is messy. I see split peaks and shifting baselines, but mass spec confirms the correct molecular weight. Is my compound impure?"
The Diagnosis: Keto-Enol Identity Crisis
Your compound exists in a delicate equilibrium.[1] The "5-hydroxyoxazole" (enol form) is aromatic and electron-rich, but it spontaneously tautomerizes to the non-aromatic 5(4H)-oxazolone (keto form).
-
Keto Form (Oxazolone): Favored in non-polar solvents (CDCl₃). Electrophilic at the carbonyl.
-
Enol Form (Hydroxyoxazole): Favored in polar aprotic solvents (DMSO, DMF) or in the presence of mild bases. Stabilized by C4-aryl/acyl substituents [1].[1][2][3]
Troubleshooting Protocol: Solvent-Dependent Characterization
To confirm the structure, you must lock the tautomer or characterize the equilibrium.
| Experiment | Condition | Expected Outcome | Mechanism |
| NMR Solvent Screen | Run ¹H NMR in CDCl₃ | Sharp signals, Keto form dominant. | Non-polar solvent disfavors charge separation required for the enol. |
| Enol Trapping | Run ¹H NMR in DMSO-d₆ | Broad signals or shift to Enol form. | H-bonding stabilizes the hydroxyl group; dipole stabilizes the aromatic ring. |
| IR Spectroscopy | Solid state or Nujol | ~1820 cm⁻¹ (C=O, Keto) vs ~1660 cm⁻¹ (C=N/C=C, Enol) [2]. | The carbonyl stretch is the definitive diagnostic for the oxazolone ring. |
Visualizing the Equilibrium
The following diagram illustrates the tautomeric shift and the acid/base dependency.
Figure 1: The keto-enol tautomerism is solvent-dependent. Base treatment generates the common anionic intermediate.
Module 2: Hydrolytic Degradation
User Issue: "My yield drops significantly during aqueous workup. The product turns into an acyclic acid."
The Diagnosis: Ring Opening
5-hydroxyoxazoles (and their keto tautomers) are essentially internal anhydrides. They are highly susceptible to nucleophilic attack. Water opens the ring to form an
Stability Data Matrix
| pH Condition | Half-Life ( | Degradation Product | Mechanism |
| Acidic (pH < 3) | < 5 mins | Protonation of N3 activates C5 for water attack. | |
| Neutral (pH 7) | Hours to Days | Slow direct water attack (substituent dependent). | |
| Basic (pH > 9) | < 1 min | Hydroxide attacks C5 carbonyl rapidly. |
Corrective Protocol: The "Anhydrous Quench"
Stop doing aqueous extractions for isolation.
-
Quench: If generating in situ, quench with a non-aqueous nucleophile (e.g., primary amine) if an amide is the desired end-product.
-
Isolation: Evaporate reaction solvent directly.
-
Purification: Flash chromatography on neutralized silica (pre-wash silica with 1% Et₃N in Hexane) to prevent acid-catalyzed ring opening on the column.
-
Storage: Store under Argon at -20°C. Never store in solution.
Module 3: Racemization (The Peptide Problem)
User Issue: "I used a 5-hydroxyoxazole intermediate for peptide coupling, but the resulting peptide has lost its optical purity (low ee)."
The Diagnosis: The "Bergmann" Pathway
This is the classic "azlactone mechanism" of racemization. The C4 proton of the 5(4H)-oxazolone is acidic (
-
Base removes the C4 proton.
-
The molecule becomes the 5-hydroxyoxazole anion (aromatic and planar).
-
Chirality is lost.
-
Reprotonation occurs from either face, yielding a racemic mixture.
Mechanism of Failure
The instability is not just chemical; it is stereochemical. The 5-hydroxy form is the pathway to racemization.
Figure 2: The "Bergmann" racemization pathway via the planar 5-hydroxyoxazole anion.
Prevention Protocol
-
Avoid Pre-Activation: Do not mix your acid and activating agent (e.g., EDC/DCC) without the amine nucleophile present. This minimizes the lifetime of the oxazolone intermediate.
-
Use Additives: Always use HOBt (Hydroxybenzotriazole) or Oxyma . These nucleophiles intercept the oxazolone immediately to form an active ester, which is less prone to racemization than the oxazolone itself [5].
-
Base Selection: Use hindered, non-nucleophilic bases (DIPEA, Collidine) rather than Et₃N. Keep base equivalents to a minimum (1.0 eq).
Module 4: Oxidative Instability
User Issue: "My reaction mixture darkens rapidly when exposed to air."
The Diagnosis: Oxidative Dimerization
The 5-hydroxyoxazole tautomer is an electron-rich heteroaromatic system. It reacts with singlet oxygen or radical species to form dimers or ring-opened oxidation products (often via a peroxide intermediate) [6].
Handling Checklist
References
-
Palmer, B. et al. (2021). "On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives." Organic Letters, 23(14), 5457–5460.[4] Link[4]
- Fisk, J. S. et al. (2007). "Synthesis and biological activities of 5(4H)-oxazolones." Canadian Journal of Chemistry, 85, 1-12.
-
Daffe, V. & Fastrez, J. (1983).[5] "Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones." Journal of the Chemical Society, Perkin Transactions 2, 783-787.[5] Link
-
Goodman, M. & Levine, L. (1964). "Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Optically Active Oxazolones." Journal of the American Chemical Society, 86(14), 2918–2922. Link
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
-
Wasserman, H. H. et al. (1981). "Singlet oxygen reactions with oxazoles."[6] Tetrahedron, 37(16), 2911-2925.
Sources
- 1. 2-Hydroxy-1,3-oxazole-5-carboxylic acid|CAS 1407858-88-1 [benchchem.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
identification and characterization of side products in oxazole synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Identification and Characterization of Side Products in Oxazole Synthesis
Introduction: The "Hidden" Chemistry of Oxazoles
Welcome to the technical support hub. As scientists, we often treat oxazole synthesis as a binary outcome: success or failure. However, the "failure" is rarely a void; it is usually a complex mixture of regioisomers, arrested intermediates, and unexpected rearrangements.
This guide is not a textbook. It is a troubleshooting workflow designed to help you identify what went wrong by characterizing the debris left in your flask. We will focus on the three most common synthetic routes: Robinson-Gabriel , Van Leusen , and Oxidative Cyclization .
Module 1: The Robinson-Gabriel Cyclodehydration
Context: You are converting 2-acylamino ketones into oxazoles using dehydrating agents (
Troubleshooting Workflow
Issue 1: "My LC-MS shows a mass of [M+18] relative to the product."
-
Diagnosis: Arrested Dehydration (Oxazoline Intermediate).
-
The Science: The reaction proceeds via a 5-hydroxyoxazoline intermediate. If the dehydration step is kinetically slow (often due to steric bulk at C4/C5), the reaction stops here.
-
Fix:
-
Do not add more acid (this often degrades the starting material).
-
Switch to the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide). It operates under neutral conditions and specifically targets secondary alcohols for syn-elimination.
-
Issue 2: "I see a chlorinated side product (+36/38 Da)."
-
Diagnosis: Vilsmeier-Haack Competition.
-
The Science: When using
in DMF, you inadvertently create a Vilsmeier reagent. If your oxazole ring is electron-rich, it will undergo electrophilic aromatic substitution (chlorination) at the C4 or C5 position. -
Fix: Switch to Wipf’s Protocol (Triphenylphosphine, Iodine, and
). This generates the oxazole under mild, non-chlorinating conditions.
Visualizing the Divergence
Figure 1: Mechanistic divergence in Robinson-Gabriel synthesis showing where chlorination and hydrolysis compete with product formation.
Module 2: The Van Leusen Reaction (TosMIC)
Context: You are reacting aldehydes with Tosylmethyl Isocyanide (TosMIC) to form 5-substituted oxazoles.[1]
Troubleshooting Workflow
Issue 1: "I have a significant impurity with the same mass as my product, but different NMR."
-
Diagnosis: Imidazole Contamination.
-
The Science: If your reaction mixture contains any ammonia or primary amines (common in dirty glassware or impure aldehyde sources), TosMIC will react with the in situ imine instead of the aldehyde. This produces an imidazole.[2][3][4]
-
Validation: Check the NH stretch in IR (~3200 cm⁻¹). Oxazoles have no NH; imidazoles do.
Issue 2: "The reaction mixture turned black, yield is <10%."
-
Diagnosis: Base-Induced Polymerization.
-
The Science: The Van Leusen reaction requires base (
or ). If your aldehyde is base-sensitive (e.g., enolizable aliphatic aldehydes), it will undergo Aldol condensation faster than it reacts with TosMIC. -
Fix: Use Ionic Liquids (e.g., [bmim][
]) as the solvent. This stabilizes the intermediate and allows for milder bases.
Module 3: Regiochemistry & Analysis (The "Isomer Problem")
Context: You need to distinguish between 2,4-disubstituted and 2,5-disubstituted oxazoles. This is the most common analytical challenge in oxidative cyclization.
The Analytical Toolbox
| Feature | 2,5-Disubstituted Oxazole | 2,4-Disubstituted Oxazole |
| Ring Proton Position | C4-H | C5-H |
| 1H NMR Shift (CDCl3) | Typically 7.0 - 7.5 ppm | Typically 7.4 - 7.9 ppm (Deshielded by O) |
| NOE Signal | Strong NOE between C4-H and Substituent at C5 | Strong NOE between C5-H and Substituent at C4 |
| HMBC Correlation | C4-H couples to C5 (weak/absent) and C2 (strong) | C5-H couples to C4 (strong) and C2 (strong) |
| C13 NMR (C-H Carbon) | C4 is ~120-128 ppm | C5 is ~130-140 ppm |
Step-by-Step Characterization Protocol
-
Isolate the Impurity: Do not rely on crude NMR. Purify the side product via prep-HPLC or flash chromatography.
-
Run 1D NOESY:
-
Irradiate the singlet ring proton.
-
If 2,5-isomer: You will see NOE enhancement of the substituent protons at position 5.
-
If 2,4-isomer: You will see NOE enhancement of the substituent protons at position 4.
-
-
Confirm with HMBC:
-
Look for the long-range coupling (
) of the ring proton to the quaternary carbon of the substituent.
-
Visualizing the Analytical Logic
Figure 2: Decision tree for differentiating oxazole regioisomers using NMR spectroscopy.
FAQs: Rapid Fire Support
Q: Can I use UV-Vis to distinguish the isomers?
A: Generally, no. While the conjugation length differs slightly between 2,4- and 2,5-isomers, the
Q: My oxazole is unstable on silica gel. How do I purify it? A: Oxazoles can be weak bases and may streak or degrade on acidic silica.
-
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. Alternatively, use neutral alumina.
Q: I'm trying to synthesize a 2-aminooxazole but getting a urea byproduct.
A: This is common in the condensation of
-
Solution: Ensure your reaction is strictly anhydrous and consider using cyanamide in the presence of a stronger dehydrating promoter like microwave irradiation.
References
-
Robinson-Gabriel Mechanism & Wipf Modification: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]
-
Van Leusen Reaction & Imidazole Side Products: Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977).[3] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds.[3] The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]
-
Oxidative Cyclization & Regioselectivity: Wang, Y., et al. (2019).[5] Recent Advances in the Synthesis of Oxazoles. Advanced Synthesis & Catalysis, 361. [Link]
-
NMR Characterization of Oxazoles: Kulkarni, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
safe handling and storage procedures for 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde
The following technical support guide is designed for 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde , a specialized fluorinated heterocyclic building block.[1]
CAS: [Verify on specific CoA - Analogous to 1343920-05-7 series] | Formula: C₅H₂F₃NO₂ | MW: ~165.07 g/mol [1]
PART 1: IMMEDIATE SAFETY & HANDLING (Emergency Protocol)
Q: What are the critical hazards associated with this compound?
A: Treat this compound as a Category 3 Irritant and potentially Moisture/Air Sensitive . While specific toxicological data may be limited for this exact isomer, fluorinated heteroaromatic aldehydes are universally classified under GHS as causing:
-
Skin Irritation (H315)
-
Serious Eye Irritation (H319)
-
Specific Target Organ Toxicity - Respiratory Tract (H335) [1]
Warning: The trifluoromethyl group enhances lipophilicity, potentially increasing skin absorption relative to non-fluorinated analogs.
Q: I dropped a vial. How do I contain the spill?
Protocol:
-
Evacuate & Ventilate: Clear the immediate area. Aldehydes can have pungent, irritating vapors.
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
-
Containment: Do not use water immediately (hydrolysis risk). Cover with an inert absorbent (Vermiculite or Dry Sand).
-
Cleanup: Sweep into a sealable waste container labeled "Fluorinated Organic Waste."
-
Decontamination: Wipe the surface with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize any potential acidic oxidation byproducts, then rinse with water.
PART 2: STORAGE & STABILITY (The "Blue" Zone)
Q: How should I store this compound for long-term stability?
A: This compound is an aldehyde , making it susceptible to autoxidation to the corresponding carboxylic acid (2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid).[1] The electron-withdrawing CF₃ group on the oxazole ring can also increase the electrophilicity of the aldehyde, making it sensitive to hydration (hemiacetal formation).
Golden Rule: Store at 2–8°C under Inert Atmosphere (Argon/Nitrogen) .
Storage Workflow Diagram
The following logic gate ensures maximum shelf-life upon receipt.
Q: The compound arrived as a low-melting solid/oil.[1] Is this normal?
A: Yes. Many trifluoromethyl-substituted heteroaromatic aldehydes have low melting points (often 25–45°C) or exist as oils due to the disruption of crystal packing by the fluorine atoms.
-
Action: Check the Certificate of Analysis (CoA) for the specific batch's melting point.
-
Caution: If the material is a viscous yellow gum instead of a defined solid/oil, it may have polymerized or oxidized. Perform a ¹H NMR check immediately.
PART 3: EXPERIMENTAL TROUBLESHOOTING
Q: I see an impurity in my NMR. How do I identify it?
A: The two most common degradation pathways are Oxidation and Hydrate Formation . Use the following table to diagnose your spectrum.
| Species | ¹H NMR Signature (CDCl₃) | ¹⁹F NMR Signature | Cause |
| Intact Aldehyde | ~9.8 - 10.1 ppm (s, 1H) | Single sharp peak | Optimal Material |
| Carboxylic Acid | Broad singlet >11.0 ppm (often invisible) | Shifted ~0.5 ppm from SM | Air Exposure (Oxidation) |
| Aldehyde Hydrate | ~5.5 - 6.5 ppm (d/t, CH(OH)₂) | Slight shift, potentially broadened | Moisture Exposure |
| Hemi-acetal | Complex multiplets ~5-6 ppm | Multiple F-peaks | Storage in Alcohol (MeOH/EtOH) |
Self-Validating Check: Run a ¹⁹F NMR (unprotonated). The CF₃ group is a sensitive probe. If you see multiple CF₃ peaks, the oxazole ring environment has changed (likely ring opening or extensive degradation).
Q: Can I use methanol as a solvent for reactions?
A: Proceed with Caution. Electron-deficient aldehydes (like this one) react rapidly with methanol to form hemiacetals in solution.[1]
-
Impact: This is usually reversible, but it can retard reaction rates in reductive aminations or Wittig reactions.
-
Recommendation: Use a non-nucleophilic solvent like Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Acetonitrile (MeCN) for the primary reaction setup.
Q: My Wittig reaction failed. What happened?
A: The CF₃-oxazole ring is electron-withdrawing.[1] This makes the aldehyde highly reactive (prone to hydration) but also makes the oxazole ring susceptible to nucleophilic attack .
-
Issue: Strong bases (e.g., n-BuLi) used to generate ylides can attack the oxazole ring (often at the C5 position) or cause defluorination.
-
Solution: Use milder bases (e.g., K₂CO₃, NaH, or LiHMDS at low temperature -78°C) and ensure the ylide is pre-formed before adding the aldehyde.
Reactivity Troubleshooting Flow
PART 4: WASTE & DISPOSAL
Q: How do I dispose of this? A: Do NOT mix with general organic waste if your facility segregates halogenated solvents.
-
Classification: Halogenated Organic Waste (due to CF₃ content).
-
Neutralization: If disposing of pure material, treat with dilute sodium bisulfite (to quench the aldehyde) before placing in the waste drum, though direct disposal is standard for small R&D quantities.
-
Labeling: Must be clearly labeled "Fluorinated Heterocycle."
References
-
PubChem. 2-(difluoromethyl)-1,3-oxazole-4-carbaldehyde (Analogous Structure Data). National Library of Medicine. Link
-
Fisher Scientific. Safety Data Sheet: 2-(Trifluoromethyl)benzaldehyde (Class Representative for Fluorinated Aldehydes).[1]Link
-
Organic Letters. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (Stability of fluorinated oxazole rings). Link
-
Journal of Organic Chemistry. Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines. (Synthetic pathways and ring stability). Link
Sources
Validation & Comparative
comparative analysis of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde with non-fluorinated analogues
Executive Summary: The "Fluorine Effect" in Oxazole Scaffolds
This guide provides a technical analysis of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde (hereafter referred to as 2-TFM-Ox-4-CHO ) versus its non-fluorinated analogues (e.g., oxazole-4-carbaldehyde).
In medicinal chemistry, the oxazole ring is a critical bioisostere for amide bonds and a scaffold for diverse therapeutics. The introduction of a trifluoromethyl (
Physicochemical Profile & Comparative Metrics
The following data highlights the shift in properties driven by the electron-withdrawing
| Feature | 2-TFM-Ox-4-CHO ( | Oxazole-4-CHO ( | Implication for Drug Design |
| Electronic Effect ( | Strong Withdrawal (Inductive) | Neutral / Weak Donor | |
| LogP (Predicted) | ~1.8 – 2.1 | ~0.3 – 0.6 | |
| C2-H Acidity / Stability | Blocked (Metabolically Stable) | High (Metabolic Hotspot) | The C2 position in non-fluorinated oxazoles is prone to oxidative metabolism; |
| Aldehyde Electrophilicity | High (Prone to hydration) | Moderate | 2-TFM-Ox-4-CHO may exist as an equilibrium mixture with its gem-diol in aqueous media. |
| Dipole Moment | Altered Vector | Standard | Changes binding orientation in protein active sites. |
Expert Insight: The most critical operational difference is the hydration equilibrium . While standard oxazole-4-carbaldehyde is stable as a free aldehyde, the strong electron-withdrawing nature of the 2-
group pulls electron density from the ring, destabilizing the carbonyl and driving it toward hydrate (gem-diol) formation in the presence of water. This mimics the behavior of trifluoroacetaldehyde.
Synthetic Accessibility & Workflows
Synthesis of the trifluoromethylated variant requires avoiding standard C2-lithiation routes used for simple oxazoles, as the
Workflow A: De Novo Cyclization vs. Functionalization
The most robust route for the 2-TFM variant involves cyclization of trifluoroacetamide derivatives or reduction of the corresponding ester, whereas non-fluorinated analogues are often accessible via direct Vilsmeier-Haack formylation or van Leusen synthesis.
Figure 1: Comparative synthetic pathways. The fluorinated route often requires building the ring with the fluorine atoms already in place to avoid late-stage fluorination challenges.
Reactivity & Mechanistic Considerations
Aldehyde Reactivity (Nucleophilic Attack)
The 2-TFM group exerts a powerful inductive effect (-I) through the
-
Non-Fluorinated: Reacts classically with amines to form Schiff bases; requires acid catalysis.
-
Trifluoromethylated: The carbonyl carbon is significantly more electropositive.
Hydration Equilibrium
In aqueous buffers (common in bioassays), 2-TFM-Ox-4-CHO exists in equilibrium with its gem-diol.
For
Validation Protocol: Run a
Experimental Protocols
Protocol A: Synthesis of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde
Targeting the reduction of the commercially available ester.
Reagents:
-
Ethyl 2-(trifluoromethyl)oxazole-4-carboxylate (1.0 eq)
-
Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (for quenching)
Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with ester and anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent over-reduction to the alcohol.
-
Addition: Add DIBAL-H dropwise over 20 minutes via syringe pump. The solution should remain clear.
-
Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC (stain with DNP; aldehyde appears instantly orange).
-
Quench: Quench carefully at -78°C with methanol (5 eq), followed by a saturated solution of Rochelle’s salt (Potassium sodium tartrate).
-
Workup: Allow to warm to RT and stir vigorously until two clear phases appear (Rochelle's salt breaks the aluminum emulsion). Extract with DCM (3x), dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is volatile; avoid prolonged high-vacuum exposure.
Protocol B: Comparative Electrophilicity Assay (Kinetics)
Objective: Quantify the reactivity difference between 2-TFM and 2-H analogues.
-
Substrate: Prepare 0.1 M solutions of both aldehydes in Acetonitrile.
-
Nucleophile: 4-Nitroaniline (weak nucleophile chosen to highlight rate differences).
-
Procedure: Mix aldehyde and amine (1:1) in
at 25°C. -
Observation: Monitor the disappearance of the aldehyde proton via
-NMR at t=5, 15, 30, and 60 mins. -
Expected Result: The 2-TFM-Ox-4-CHO will show >50% conversion to the imine significantly faster than the non-fluorinated analogue due to the activated carbonyl.
References
-
Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. Royal Society of Chemistry. [Link]
-
Katayev, D., et al. (2015).[1] Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. Organic Letters. [Link]
-
Murai, K., et al. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes. Organic Letters. [Link]
Sources
- 1. α-Trifluoromethyl carboxyl derivative synthesis [organic-chemistry.org]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Comparative In Vitro Efficacy Analysis of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde Derivatives Against Established Enzyme Inhibitors
A Senior Application Scientist's Guide to Methodology, Data Interpretation, and Mechanistic Insights
This guide provides a comprehensive framework for assessing the in vitro inhibitory potential of novel 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde derivatives. We will compare their efficacy against well-characterized, standard inhibitors, using monoamine oxidase (MAO) enzymes as a representative target class. The methodologies outlined herein are designed to ensure scientific rigor, data integrity, and a clear understanding of the underlying biochemical interactions.
The choice of a trifluoromethyl group (-CF3) is deliberate; its strong electron-withdrawing nature and metabolic stability can significantly enhance the binding affinity and pharmacokinetic properties of a parent molecule. The oxazole scaffold serves as a versatile and bioisosterically sound core, present in numerous biologically active compounds. This guide will walk researchers through the necessary steps to validate the potential of this promising chemical class.
Rationale and Selection of Target & Comparators
Target Selection: Monoamine Oxidases (MAO-A & MAO-B)
Monoamine oxidases are flavoenzymes responsible for the oxidative deamination of neurotransmitters (e.g., serotonin, dopamine) and are established therapeutic targets for depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's disease (MAO-B inhibitors). The prevalence of heterocyclic scaffolds in known MAO inhibitors makes this enzyme family an excellent and clinically relevant starting point for assessing our novel oxazole derivatives.
Known Inhibitors for Comparative Benchmarking
To establish a robust baseline for efficacy, we will use well-characterized, isoform-selective inhibitors as positive controls and comparators:
-
Clorgyline: An irreversible and selective inhibitor of MAO-A.
-
Selegiline (L-Deprenyl): An irreversible and selective inhibitor of MAO-B.
These compounds are extensively documented in the literature, providing reliable benchmarks for comparing the potency (typically measured as IC50) and selectivity of our test compounds.
Experimental Workflow & Protocols
The overall workflow is designed to move from broad screening to more detailed characterization of the inhibitory activity.
Caption: High-level experimental workflow for inhibitor assessment.
Protocol: Primary Efficacy Screening using MAO-Glo™ Assay
This commercially available luminescent assay provides a robust and high-throughput method for measuring MAO activity. The principle involves the MAO enzyme oxidizing a substrate, which leads to a series of reactions culminating in the production of luciferin, quantifiable by its light output.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (containing MAO substrate, Luciferin Detection Reagent)
-
Test Compounds (e.g., Derivative T1, T2), Clorgyline, and Selegiline, dissolved in DMSO.
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
White, opaque 96-well assay plates
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution series for each test compound and known inhibitor in DMSO. A typical starting concentration range might be 10 mM down to 1 nM. Then, create intermediate dilutions in Assay Buffer.
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to the recommended working concentration in Assay Buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 5 µL of the compound dilution (or DMSO for 'no inhibitor' control).
-
Add 10 µL of diluted enzyme (MAO-A or MAO-B). For 'no enzyme' controls, add 10 µL of Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the MAO substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of Luciferin Detection Reagent to each well to stop the enzymatic reaction and generate the luminescent signal.
-
Incubate for 20 minutes at room temperature in the dark.
-
Measure luminescence using a plate-reading luminometer.
-
Protocol: Inhibitor Reversibility Assay
Understanding whether inhibition is reversible or irreversible is critical for drug development. This can be assessed by pre-incubating the enzyme with the inhibitor and then measuring the recovery of activity after rapid dilution.
Step-by-Step Procedure:
-
Pre-incubation: Incubate a concentrated solution of the MAO enzyme with a high concentration (e.g., 10x IC50) of the test compound or known inhibitor for 30 minutes. A control incubation contains the enzyme with DMSO.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into the complete MAO-Glo™ assay reaction mixture, which contains the substrate. This dilution significantly lowers the free inhibitor concentration.
-
Activity Measurement: Immediately measure enzymatic activity at several time points (e.g., 0, 15, 30, 60 minutes) by initiating the detection reaction.
-
Interpretation:
-
Reversible Inhibitors: Enzyme activity will rapidly recover upon dilution as the inhibitor dissociates from the enzyme.
-
Irreversible Inhibitors: Enzyme activity will not recover, as the inhibitor has formed a covalent bond or a very tight complex with the enzyme. Selegiline and Clorgyline should demonstrate clear irreversibility.
-
Data Analysis and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Data Normalization:
-
Subtract the 'no enzyme' background from all readings.
-
Set the 'no inhibitor' control as 100% activity.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
-
Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Caption: Data analysis workflow for IC50 determination.
Comparative Efficacy and Selectivity
The primary goal is to compare the novel derivatives to the established standards. The data should be summarized in a clear, tabular format.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) | Inhibition Type |
| Derivative T1 | 150 | 25 | 0.17 | Reversible |
| Derivative T2 | 35 | 2,500 | 71.4 | Reversible |
| Clorgyline | 8 | 1,200 | 150 | Irreversible |
| Selegiline | 950 | 12 | 0.013 | Irreversible |
Interpretation of Hypothetical Data:
-
Derivative T1 shows potent, sub-micromolar inhibition of MAO-B with a strong preference over MAO-A (Selectivity Index < 1). Its potency (25 nM) is comparable to the standard, Selegiline (12 nM), but it acts via a reversible mechanism, which could be a significant advantage in terms of safety profile.
-
Derivative T2 is a potent and highly selective MAO-A inhibitor, with a selectivity index (71.4) approaching that of Clorgyline (150). Its reversible nature distinguishes it from the irreversible standard.
The Selectivity Index is a critical parameter. A value > 1 indicates MAO-A selectivity, while a value < 1 indicates MAO-B selectivity. The further the value is from 1, the greater the isoform selectivity.
Conclusion and Future Directions
This guide outlines a robust methodology for the initial in vitro characterization of novel 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde derivatives. Based on the hypothetical data, Derivative T1 emerges as a promising lead for a reversible MAO-B inhibitor, and Derivative T2 as a reversible MAO-A inhibitor.
The key differentiators for these novel compounds are their potency, selectivity, and, most importantly, their mechanism of reversibility compared to the covalent, irreversible action of the standards. This reversibility could translate to a better safety profile in subsequent preclinical development by potentially reducing the risk of drug-drug interactions or the "cheese effect" associated with older irreversible MAOIs.
Further studies should focus on elucidating the precise binding mode through enzyme kinetics (e.g., Lineweaver-Burk plots) and, ultimately, co-crystallography to validate the molecular interactions driving the observed potency and selectivity.
References
-
Monoamine Oxidase (MAO) Structure and Function. Source: RCSB Protein Data Bank. [Link]
-
Selegiline and Rasagiline: A Pharmacological and Clinical Comparison. Source: National Center for Biotechnology Information (NCBI). [Link]
-
The 'Cheese Effect' and Other Tyramine-Related Hypertensive Crises. Source: National Center for Biotechnology Information (NCBI). [Link]
-
Nonlinear Regression for IC50 Determination. Source: GraphPad Prism. [Link]
Structural Confirmation of Synthesized Oxazole Derivatives via X-ray Crystallography: A Publish Comparison Guide
Executive Summary & Technical Rationale
In medicinal chemistry, oxazole derivatives are privileged scaffolds, ubiquitous in natural products (e.g., Muscoride A) and synthetic therapeutics due to their hydrogen-bonding capability and pi-stacking interactions. However, the synthesis of substituted oxazoles—particularly via cyclodehydration (e.g., Robinson-Gabriel) or condensation strategies—often yields ambiguous regioisomers (2,4- vs. 2,5-disubstituted) that are notoriously difficult to distinguish by 1D NMR alone due to quaternary carbons and overlapping chemical shifts.
While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, Single Crystal X-ray Diffraction (SC-XRD) stands as the "Gold Standard" for absolute structural confirmation. This guide objectively compares these methodologies, outlining why, when, and how to deploy SC-XRD to validate oxazole architectures, ensuring downstream data integrity in Structure-Activity Relationship (SAR) studies.
Comparative Analysis: SC-XRD vs. Alternative Methodologies
The following table contrasts the primary structural elucidation tools. Note that while NMR is faster, it relies on inference of connectivity, whereas X-ray provides direct observation of electron density.[1]
Table 1: Performance Matrix for Oxazole Characterization
| Feature | X-ray Crystallography (SC-XRD) | 2D NMR (HMBC/NOESY) | Computational (DFT/GIAO) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Through-bond/space correlations | Predicted Chemical Shifts ( |
| Regioisomer Resolution | Absolute (Unambiguous) | High (Dependent on H-C coupling) | Moderate (Model dependent) |
| Stereochemistry | Absolute Configuration (anomalous scattering) | Relative (requires chiral shift reagents) | N/A |
| Sample State | Solid (Single Crystal required) | Solution | Virtual |
| Data Acquisition Time | 2–24 Hours (excluding crystallization) | 1–12 Hours | Days (CPU time) |
| Critical Limitation | Crystallization Bottleneck | Quaternary carbons; Signal overlap | Level of Theory selection |
| Cost Efficiency | High capital; Low per-sample cost | Moderate | Low (Software/Hardware) |
The "Regioisomer Trap" in Oxazole Synthesis
In oxazole synthesis, particularly when reacting
-
NMR Failure Mode: In fully substituted oxazoles, the lack of ring protons removes the diagnostic
or couplings. HMBC correlations can be ambiguous if 3-bond and 4-bond couplings have similar magnitudes.[2] -
X-ray Solution: SC-XRD maps the electron density, clearly distinguishing the C-O and C-N bond lengths (typically ~1.36 Å vs ~1.30 Å in the ring), providing irrefutable proof of connectivity.
Decision Framework: When to Pivot to X-ray
The following decision tree illustrates the logical flow for characterizing a new oxazole derivative.
Figure 1: Decision matrix for escalating from standard spectroscopic methods to crystallographic confirmation.
Experimental Protocol: Validated Crystallization of Oxazoles
Oxazole derivatives often exhibit planar geometries that favor
Phase 1: Solubility Profiling
-
Test solubility of 5 mg of product in: Acetone, Dichloromethane (DCM), Methanol, Ethanol, and Toluene.
-
Target: The compound should be soluble in the "Good Solvent" (e.g., DCM) but insoluble in the "Anti-Solvent" (e.g., Pentane or Hexane).
Phase 2: Vapor Diffusion Setup (The "Self-Validating" System)
-
Principle: As the volatile anti-solvent diffuses into the solution, the solubility limit is approached gradually, promoting ordered nucleation over amorphous precipitation.
Step-by-Step Workflow:
-
Preparation: Dissolve 10–20 mg of the pure oxazole derivative in 0.5–1.0 mL of the "Good Solvent" (e.g., DCM) in a small 4 mL glass vial (inner vial). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary to remove dust nuclei.
-
Assembly: Place the open inner vial inside a larger 20 mL scintillation vial (outer vial).
-
Anti-Solvent Addition: Carefully add 3–5 mL of the "Anti-Solvent" (e.g., Hexane) to the outer vial. Crucial: Do not let the anti-solvent spill into the inner vial.
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent total solvent evaporation.
-
Incubation: Store the apparatus in a vibration-free environment at constant temperature (20°C) for 2–7 days.
-
Observation: Inspect daily under polarized light. Birefringence (glowing under crossed polarizers) indicates crystallinity.
Phase 3: Data Collection & Refinement (Standard Operating Procedure)
-
Mounting: Select a single crystal (approx. 0.1 x 0.1 x 0.1 mm) using a cryoloop and inert oil (e.g., Paratone).
-
Cooling: Flash cool to 100 K in a stream of nitrogen gas to minimize thermal motion (atomic displacement parameters).
-
Collection: Collect data using Mo-K
( = 0.71073 Å) or Cu-K radiation. For organic molecules without heavy atoms, Cu sources often provide better intensity but require careful absorption correction. -
Refinement: Solve structure using Direct Methods (SHELXT) and refine against
(SHELXL).-
Quality Check: Final R-factor (
) should be < 5.0% for publication-quality data.
-
Case Study: Resolving the 2,4- vs. 2,5-Disubstitution Enigma
Context: A research group synthesized a derivative intended to be 4-phenyl-2-(trifluoromethyl)oxazole .
The Problem: The
Experimental Data Comparison:
| Parameter | NMR Inference | X-ray Determination |
| C4-C5 Connectivity | Ambiguous | Bond Length: C4-C5 = 1.37 Å (Double bond character) |
| Ring Heteroatoms | Inferred from shift | O1 vs N3 distinguished by electron density peak heights |
| Regiochemistry | Inconclusive | Confirmed: 2,5-disubstituted isomer (Unexpected product) |
| Outcome | Risk of incorrect SAR | Synthesis pathway corrected |
Mechanism of Resolution:
X-ray scattering factors are proportional to the number of electrons. While Carbon (6e
Visualization of the Structural Confirmation Workflow
The following diagram details the technical workflow from synthesis to final .CIF file generation.
Figure 2: End-to-end workflow for X-ray structural determination.
References
-
Mehariya, K. R., et al. (2020). X-ray crystallographic study of novel oxazole derivatives. Ben-Gurion University of the Negev. Retrieved from [Link]
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
-
Silva, V. L. M., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Co-crystallization and small molecule crystal form diversity. CrystEngComm. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
